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  • Product: 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one
  • CAS: 459414-73-4

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Workflows of 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one: A Technical Guide

Executive Summary The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and antineop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and antineoplastic properties. Specifically, 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one (CAS: 459414-73-4) serves as a highly versatile building block for advanced drug design[1]. The strategic incorporation of a fluorine atom at the C6 position significantly modulates the molecule's lipophilicity and metabolic stability, while the N3-amino group provides a reactive nucleophilic handle for downstream derivatization into Schiff bases, urea analogues, and transition metal complexes[2][3].

Physicochemical Profiling & Pharmacophoric Rationale

Understanding the physicochemical properties of this compound is critical for predicting its pharmacokinetic behavior (ADME) and optimizing its utility in drug discovery pipelines[4][5].

Table 1: Physicochemical Properties and Pharmacophoric Rationale
PropertyValueCausality / Pharmacophoric Significance
IUPAC Name 3-amino-6-fluoro-2-methylquinazolin-4(3H)-oneDefines the core heterocyclic pharmacophore.
CAS Number 459414-73-4Unique chemical identifier[1].
Molecular Formula C9H8FN3ODictates stoichiometric requirements for synthesis[5].
Molecular Weight 193.18 g/mol Highly favorable for oral bioavailability (Complies with Lipinski's Rule of 5, MW < 500)[1].
H-Bond Donors 1 (-NH₂ group)Facilitates target binding (e.g., kinase hinge regions) and complexation[2].
H-Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and interaction with receptor active sites.
Fluorine Substitution Position 6Blocks metabolic oxidation (e.g., by CYP450 enzymes) and increases overall lipophilicity[6].

Synthetic Methodology: A Mechanistic Approach

The synthesis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is typically achieved via a robust, two-step cyclocondensation pathway starting from 5-fluoroanthranilic acid[6]. This protocol is designed to be highly efficient, minimizing unwanted ring-opening byproducts[7].

Phase 1: Synthesis of 6-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
  • Protocol: Suspend 5-fluoroanthranilic acid (1.0 eq) in an excess of acetic anhydride (approx. 5.0 eq). Heat the reaction mixture to reflux (130–140 °C) under continuous stirring for 2–3 hours. Cool the mixture to room temperature and concentrate under reduced pressure to remove unreacted acetic anhydride. Triturate the resulting solid with cold n-hexane, filter, and dry to afford the benzoxazinone intermediate[3][6].

  • Causality & Mechanistic Rationale: Acetic anhydride functions synergistically as both the solvent and the electrophilic reagent. The reaction initiates via N-acetylation of the primary amine. Subsequent intramolecular cyclodehydration is driven thermodynamically by the formation of the stable six-membered oxazinone ring and the continuous expulsion of water (which reacts with the anhydride to form acetic acid)[6][7].

Phase 2: Hydrazinolysis and Recyclization
  • Protocol: Dissolve the benzoxazinone intermediate (1.0 eq) in absolute ethanol. Slowly add hydrazine hydrate (80% aqueous solution, 1.5 eq) dropwise to the stirring solution. Reflux the mixture for 3–4 hours. Upon completion, cool the reaction vessel in an ice bath. Filter the precipitated crystals, wash with cold distilled water, and recrystallize from hot ethanol or dimethylformamide (DMF) to yield the target quinazolinone[3].

  • Causality & Mechanistic Rationale: Hydrazine hydrate is employed due to its exceptional nucleophilicity, a result of the alpha-effect (repulsion between adjacent lone pairs). It selectively attacks the highly electrophilic C4 carbonyl of the benzoxazinone, triggering ring-opening to form a transient hydrazide intermediate. This intermediate rapidly undergoes intramolecular condensation, where the primary amine attacks the C2 methyl carbon, recyclizing into the more thermodynamically stable pyrimidine ring of the quinazolin-4(3H)-one[3][7].

Synthesis A 5-Fluoroanthranilic Acid B Acetic Anhydride (Reflux, 2-3h) A->B N-Acetylation C 6-Fluoro-2-methyl-4H- benzo[d][1,3]oxazin-4-one B->C Cyclodehydration D Hydrazine Hydrate (Ethanol, Reflux, 3-4h) C->D Nucleophilic Attack E 3-Amino-6-fluoro-2-methyl- quinazolin-4(3H)-one D->E Recyclization

Fig 1: Two-step synthetic workflow for 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one.

Analytical Validation (The Self-Validating System)

To ensure the trustworthiness of the synthesis, the protocol must be analytically self-validating. The conversion from the oxazinone intermediate to the final quinazolinone is confirmed via the following spectroscopic shifts[2][3]:

  • FT-IR Spectroscopy: The benzoxazinone intermediate exhibits a characteristic, high-frequency lactone/ester-like C=O stretch at ~1750–1760 cm⁻¹. Upon hydrazinolysis, this peak disappears, replaced by a lower-frequency amide C=O stretch at ~1670–1680 cm⁻¹. Additionally, the appearance of a distinct doublet at ~3300 and ~3200 cm⁻¹ confirms the successful integration of the N-NH₂ group.

  • ¹H NMR (DMSO-d6): The successful formation of the target compound is validated by a broad singlet integrating for two protons at δ 5.5–6.0 ppm, corresponding to the primary amino group. The C2 methyl group appears as a sharp singlet at ~2.5 ppm.

  • ¹⁹F NMR: A distinct signal at approximately -112 to -115 ppm confirms the retention of the C6 fluorine atom.

Downstream Applications & Derivatization

The N3-amino group of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is a highly versatile handle. It readily undergoes condensation with aromatic aldehydes to form Schiff bases , which are extensively screened for enhanced antimicrobial and anticancer activities[2][3]. Furthermore, the compound acts as a bidentate ligand, forming stable transition metal complexes (e.g., Co(II), Ni(II), Cu(II)). These metal complexes often exhibit superior bioactivity compared to the free ligand due to increased lipophilicity and enhanced cellular penetration, aligning with Overtone's concept and Tweedy's chelation theory[2].

Applications Core 3-Amino-6-fluoro-2-methyl- quinazolin-4(3H)-one Schiff Schiff Base Derivatives Core->Schiff + Aldehydes Metal Transition Metal Complexes Core->Metal + M(II) Salts Urea Urea/Thiourea Analogues Core->Urea + Isocyanates Bio1 Antimicrobial Screening Schiff->Bio1 Bio2 Anticancer Evaluation Schiff->Bio2 Metal->Bio1 Urea->Bio2

Fig 2: Downstream derivatization pathways and biological screening applications.

References

  • Title: Design, synthesis and bioassay of novel metal complexes of 3-amino-2-methylquinazolin-4(3H)-one Source: Researcher.Life URL: [Link]

  • Title: Systematization, symbolization and microbicidal activeness of 3-amino 5,6-dimethoxyl-2-methyl derivatives Via 4H–benzo[d] [1,3] Source: ResearchGate URL: [Link]

  • Title: Synthesis of 6-fluoro-2-substituted benzoxazinones Source: Benha University URL: [Link]

  • Title: Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1, 3]oxazin-4-one and Quinazolin-4(3H)-one Source: ResearchGate URL: [Link]

Sources

Exploratory

Medicinal chemistry applications of 6-fluoro-2-methylquinazolinone derivatives

An In-Depth Technical Guide to the Medicinal Chemistry of 6-Fluoro-2-methylquinazolinone Derivatives As a Senior Application Scientist, I approach the quinazolinone pharmacophore not merely as a static chemical entity, b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 6-Fluoro-2-methylquinazolinone Derivatives

As a Senior Application Scientist, I approach the quinazolinone pharmacophore not merely as a static chemical entity, but as a highly modular platform for targeted drug discovery. Among its numerous variations, 6-fluoro-2-methylquinazolin-4(3H)-one (CAS 194473-04-6)[1] stands out as a privileged building block. The strategic incorporation of a fluorine atom at the C6 position and a methyl group at the C2 position creates a unique physicochemical profile that has been extensively leveraged in oncology, antimicrobial research, and kinase inhibition[2].

This whitepaper dissects the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing this specific scaffold in modern medicinal chemistry.

Mechanistic Rationale: The "Fluorine Effect" and Scaffold Causality

In drug design, every atomic substitution must serve a functional purpose. The 6-fluoro-2-methylquinazolin-4(3H)-one core is engineered to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties):

  • The C6-Fluorine Substitution: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). Placing fluorine at the C6 position serves three causal purposes:

    • Metabolic Stability: It blocks cytochrome P450-mediated aromatic oxidation at a highly susceptible site on the quinazoline ring.

    • Electronic Modulation: The strong electron-withdrawing nature of fluorine decreases the pKa of the quinazolinone nitrogen atoms, enhancing passive membrane permeability.

    • Target Affinity: Fluorine can participate in multipolar interactions or halogen bonding within the hydrophobic pockets of target proteins (e.g., the ATP-binding cleft of kinases)[2].

  • The C2-Methyl Group: This group acts as a critical synthetic handle. The slightly acidic protons of the 2-methyl group can undergo Knoevenagel-type condensations with aromatic aldehydes to yield 2-styryl derivatives, which are potent inhibitors of FLT3 kinases in acute myeloid leukemia[3].

Biological Targets & Signaling Pathways

Derivatives of 6-fluoro-2-methylquinazolin-4(3H)-one are most prominently utilized as ATP-competitive kinase inhibitors. By converting the 4-oxo group to a 4-chloro intermediate, researchers can synthesize 4-anilinoquinazolines. These molecules structurally mimic the adenine ring of ATP, allowing them to competitively bind to the hinge region of Epidermal Growth Factor Receptor (EGFR) and FLT3 kinases[3].

EGFRPathway Ligand EGF Ligand Receptor EGFR (Extracellular) Ligand->Receptor Binds Kinase EGFR Tyrosine Kinase Domain (Intracellular ATP Pocket) Receptor->Kinase Dimerization & Activation Downstream1 PI3K / AKT Pathway (Cell Survival) Kinase->Downstream1 Phosphorylation Downstream2 RAS / MAPK Pathway (Cell Proliferation) Kinase->Downstream2 Phosphorylation Inhibitor 6-Fluoro-Quinazoline Derivative (ATP Competitive Inhibitor) Inhibitor->Kinase Blocks ATP Binding Apoptosis Apoptosis / Growth Arrest Downstream1->Apoptosis Inhibited by Drug Downstream2->Apoptosis Inhibited by Drug

Caption: Mechanism of action of quinazoline derivatives in inhibiting EGFR kinase pathways.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the pharmacological significance and representative bioactivity of functionalized derivatives originating from this core scaffold.

Compound ScaffoldPrimary TargetRepresentative ActivityPharmacological Significance
6-Fluoro-2-methylquinazolin-4(3H)-one Intermediary ScaffoldN/ACore building block for derivatization[1].
4-Anilino-6-fluoroquinazolines EGFR Tyrosine KinaseIC50 ~ 0.09 - 2.5 μMHigh selectivity for mutant EGFR in NSCLC[2].
2-Styryl-6-fluoroquinazolines FLT3 (ITD mutation)IC50 < 100 nMTargeted therapy for acute myeloid leukemia[3].
3-Alkyl-6-fluoroquinazolin-4-ones Bacterial DNA GyraseMIC ~ 4 - 16 μg/mLBroad-spectrum antibacterial activity[2].

Synthetic Methodologies & Workflows

The synthesis of the core scaffold relies on a modified Niementowski cyclocondensation. From there, divergent synthesis allows for functionalization at either the N3 or C4 positions.

SynthesisWorkflow Start 2-Amino-5-fluorobenzoic acid (Anthranilic acid derivative) Step1 Cyclocondensation (Acetic anhydride / Acetamide) Start->Step1 Core 6-Fluoro-2-methylquinazolin-4(3H)-one (Core Scaffold) Step1->Core PathA Chlorination (POCl3) Core->PathA PathB N-Alkylation (Base, RX) Core->PathB IntermediateA 4-Chloro-6-fluoro-2-methylquinazoline PathA->IntermediateA TargetA 4-Substituted Derivatives (e.g., Anilines -> EGFR Inhibitors) IntermediateA->TargetA TargetB 3-Substituted Quinazolinones (Antimicrobial/Anticonvulsant) PathB->TargetB

Caption: Workflow for the synthesis and derivatization of 6-fluoro-2-methylquinazolin-4(3H)-one.

Protocol 1: Self-Validating Synthesis of the Core Scaffold

Objective: Synthesize 6-fluoro-2-methylquinazolin-4(3H)-one with built-in quality control checkpoints.

  • Acetylation & Dehydration: Dissolve 1.0 eq of 2-amino-5-fluorobenzoic acid in 5.0 eq of acetic anhydride. Reflux at 140°C for 2 hours.

    • Causality: Acetic anhydride acts as both solvent and acetylating agent. The heat drives the dehydration to form the highly reactive benzoxazinone intermediate.

  • Intermediate Validation (QC 1): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the starting material (Rf ~0.2) and the appearance of a new, highly UV-active spot (Rf ~0.5) confirms benzoxazinone formation.

  • Cyclization: Cool the mixture to room temperature and remove excess acetic anhydride in vacuo. Add 3.0 eq of ammonium acetate and fuse the mixture at 150°C for 3 hours.

    • Causality: Ammonium acetate is chosen over gaseous ammonia because it acts as a mild, solid source of ammonia that liberates

      
      in situ upon heating. This ensures a controlled nucleophilic attack on the benzoxazinone ring, driving the equilibrium toward the thermodynamically stable quinazolinone.
      
  • Workup & Purification: Cool the melt, pour into crushed ice, and stir vigorously. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.

  • Final Validation (QC 2): Confirm product identity via LC-MS (ESI+). The mass spectrum must show the

    
     peak at m/z 179.1. Melting point should be sharp, indicating >95% purity.
    

Biological Evaluation: Kinase Inhibition

To evaluate the synthesized derivatives (particularly the 4-anilino variations) for oncology applications, a robust, self-validating biochemical assay is required.

Protocol 2: Self-Validating In Vitro EGFR Kinase Assay

Objective: Determine the


 of quinazoline derivatives against the EGFR kinase domain using an ADP-Glo Luminescent Assay.
  • Assay Preparation: Prepare a master mix containing recombinant EGFR kinase domain, ATP (at its

    
     value to ensure competitive inhibition dynamics), and a poly(Glu,Tyr) peptide substrate in kinase buffer (HEPES pH 7.5, 
    
    
    
    ,
    
    
    , DTT).
  • Compound Titration: Dispense the 6-fluoro-quinazoline derivatives into a 384-well plate using a 10-point, 3-fold serial dilution in DMSO.

    • Causality: A 10-point curve ensures sufficient data points across the upper and lower asymptotes to generate a statistically reliable Hill slope and

      
       calculation.
      
  • Incubation: Add the kinase master mix to the compounds and incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.

    • Causality: Measuring ADP byproduct directly correlates with kinase activity independent of the peptide substrate sequence, eliminating the need for radioactive

      
      -ATP.
      
  • Data Validation (QC Check): Calculate the Z'-factor for the assay plate using Gefitinib as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition).

    • Self-Validation Standard: The assay is only deemed valid if the Z'-factor is > 0.5 , ensuring the signal-to-noise ratio is robust enough to distinguish true pharmacological inhibition from assay artifacts.

Conclusion

The 6-fluoro-2-methylquinazolin-4(3H)-one scaffold represents a masterclass in rational drug design. By understanding the causality behind the synthetic conditions—such as utilizing ammonium acetate for controlled cyclization—and the biological implications of the fluorine atom, researchers can systematically develop highly potent, metabolically stable therapeutics targeting critical pathways in oncology and infectious diseases.

References

  • Source: MDPI (Molecules)
  • Source: Google Patents (US9951029B2)
  • 6-FLUORO-2-METHYLQUINAZOLIN-4(3H)-ONE (CAS 194473-04-6)
  • Fluorinated Building Blocks & Heterocycles Source: Sigma-Aldrich URL

Sources

Foundational

Biological activity spectrum of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one

An In-depth Technical Guide to the Biological Activity Spectrum of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one Abstract The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity Spectrum of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one

Abstract

The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The introduction of a fluorine atom and an amino group at specific positions can significantly modulate the pharmacological profile of these molecules. This guide provides a comprehensive technical overview of the biological activity spectrum of a specific derivative, 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one. We will delve into its synthesis, and explore its documented anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The narrative synthesizes data from multiple studies, explaining the causality behind experimental choices and providing detailed protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile heterocyclic compound.

The Quinazolinone Core: A Foundation for Diverse Bioactivity

The quinazolin-4(3H)-one ring system is a cornerstone of many therapeutic agents, attributable to its rigid structure and ability to form multiple interactions with biological targets.[3] Its derivatives have been investigated for a vast range of pharmacological effects, including sedative, hypnotic, anti-inflammatory, antimicrobial, and antitumor activities.[2][4] The biological profile is highly dependent on the nature and position of substituents on both the benzene and pyrimidine rings.[2]

Strategic Importance of Fluorine and Amino Group Substitution

The incorporation of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can improve cell membrane permeability. The presence of fluoro or trifluoromethyl groups on active scaffolds has been noted to have a profound synergistic effect on biological properties.[5]

The 3-amino group is a critical functional handle. It not only influences the molecule's physicochemical properties but also serves as a key site for further chemical modification, allowing for the synthesis of diverse libraries of Schiff bases and other derivatives to explore structure-activity relationships (SAR).[6][7]

Synthesis and Characterization

The synthesis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is typically achieved through a reliable two-step process starting from the appropriately substituted anthranilic acid.[8][9]

Synthetic Pathway Overview

The synthesis begins with the cyclization of 2-amino-5-fluorobenzoic acid. This is achieved by refluxing with acetic anhydride, which serves as both a reactant and a dehydrating agent, to form the intermediate 6-fluoro-2-methyl-4H-benzo[d][1][5]oxazin-4-one.[8] This benzoxazinone is a reactive intermediate. The subsequent and final step involves the nucleophilic attack of hydrazine hydrate on the benzoxazinone ring. This reaction opens the oxazinone ring and is followed by cyclization to yield the target 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one.[8][9]

Synthesis_Workflow A 2-amino-5-fluorobenzoic acid C Reflux A->C B Acetic Anhydride B->C D 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one (Benzoxazinone Intermediate) C->D Cyclization F Reflux in Pyridine/Ethanol D->F E Hydrazine Hydrate E->F G 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one (Final Product) F->G Ring Opening & Recyclization Anticonvulsant_Screening_Workflow cluster_0 Animal Preparation cluster_1 Dosing & Treatment cluster_2 Seizure Induction & Observation cluster_3 Data Analysis A Select Mice (e.g., male albino, 20-25g) B Group Allocation (Vehicle, Test Compound, Standard) A->B C Administer Compound (i.p.) B->C D Waiting Period (e.g., 30 min) C->D E Apply Electrical Stimulus (MES Test) D->E F Observe for Tonic Hind Limb Extension E->F G Record Protection Status F->G H Calculate % Protection vs. Vehicle Control G->H PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibition

Sources

Exploratory

The 3-Aminoquinazolin-4(3H)-one Scaffold: A Comprehensive Technical Guide to Synthesis, SAR, and Therapeutic Mechanisms

Executive Summary & Structural Rationale In the landscape of medicinal chemistry, fused bicyclic heterocycles represent a cornerstone of targeted drug discovery. Among these, the quinazolinone nucleus—specifically the 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry, fused bicyclic heterocycles represent a cornerstone of targeted drug discovery. Among these, the quinazolinone nucleus—specifically the 3-aminoquinazolin-4(3H)-one scaffold—has emerged as a highly privileged pharmacophore[1]. Over the past two decades, more than 20 drugs containing a quinazoline or quinazolinone core structure have been approved by the FDA for anti-tumor and targeted therapies[1]. Prominent clinical examples include the kinase inhibitors Idelalisib and Afatinib, which validate the pharmacological viability of this bicyclic system[2],[3].

As a Senior Application Scientist, I approach the 3-aminoquinazolinone scaffold not just as a chemical structure, but as a highly tunable molecular machine. The pyrimidine ring fused with a benzene ring provides a rigid, planar geometry ideal for intercalating into hydrophobic enzyme pockets[1]. Crucially, the introduction of an amino group at the N-3 position transforms the inert quinazolinone core into a versatile synthetic hub. This primary amine acts as a nucleophilic handle for further derivatization (e.g., forming Schiff bases, amides, or ureas), allowing researchers to precisely engineer the steric and electronic properties required to engage specific biological targets such as Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase-1 (PARP-1), and bacterial DNA gyrase,.

Synthetic Methodologies: Self-Validating Protocols

The most robust and scalable approach to synthesizing 3-amino-substituted quinazolinones relies on the cyclodehydration of anthranilic acid followed by nucleophilic ring transformation,[4]. The following protocol is designed with built-in thermodynamic driving forces to ensure high yield and purity.

Phase 1: Synthesis of the Benzoxazinone Intermediate

Objective: Convert anthranilic acid into 2-methyl-3,1-benzoxazin-4-one. Causality & Logic: We utilize acetic anhydride not merely as a reagent, but as a dual-purpose solvent and electrophilic acetylating agent. The reaction is thermodynamically driven; the acetylation of the primary amine is followed by an intramolecular dehydration that forces ring closure, effectively trapping the molecule in the highly stable benzoxazinone form[4].

Step-by-Step Protocol:

  • Preparation: Suspend 0.1 mol of anthranilic acid in 30 mL of anhydrous acetic anhydride.

  • Reflux: Heat the mixture to reflux (approx. 140°C) under a nitrogen atmosphere for 2–3 hours. The clear solution indicates complete acetylation.

  • Isolation: Concentrate the unreacted acetic anhydride under reduced pressure. Pour the concentrated residue into crushed ice to precipitate the product.

  • Purification: Filter the solid, wash with cold distilled water to remove residual acetic acid, and recrystallize from ethanol to yield pure 2-methyl-3,1-benzoxazin-4-one[4].

Phase 2: Nucleophilic Ring Opening and Closure

Objective: Convert the benzoxazinone intermediate into 3-amino-2-methylquinazolin-4(3H)-one. Causality & Logic: Hydrazine hydrate is introduced as a potent bidentate nitrogen nucleophile. The initial nucleophilic attack occurs at the highly electrophilic C-2 position of the benzoxazinone, causing the oxygen-containing ring to open. Because the resulting intermediate is unstable, a subsequent intramolecular condensation occurs, eliminating water and closing the ring to form the thermodynamically favored N-amino pyrimidinone system[5].

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 0.05 mol of the synthesized 2-methyl-3,1-benzoxazin-4-one in 50 mL of absolute ethanol.

  • Nucleophilic Addition: Add 0.1 mol of hydrazine hydrate (80% aqueous solution) dropwise while stirring at room temperature.

  • Thermal Cyclization: Elevate the temperature to reflux for 4 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7) until the starting material disappears.

  • Recovery: Cool the mixture to 0°C. The 3-amino-2-methylquinazolin-4(3H)-one will precipitate as needle-like crystals. Filter, wash with cold ethanol, and dry under vacuum[5],[6].

Phase 3: Schiff Base Derivatization

Objective: Condense the N-3 primary amine with aromatic aldehydes. Causality & Logic: The primary amine at the N-3 position is reacted with various substituted benzaldehydes in the presence of a catalytic amount of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating rapid nucleophilic attack by the N-3 amine, yielding biologically active Schiff bases[5],[6].

Synthesis_Workflow Anthranilic Anthranilic Acid + Acetic Anhydride Benzoxazinone 2-Methyl-3,1- benzoxazin-4-one Anthranilic->Benzoxazinone Cyclodehydration Quinazolinone 3-Amino-2-methyl quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Hydrazine Hydrazine Hydrate (Ethanol, Reflux) Hydrazine->Quinazolinone Nucleophilic Ring Opening & Closure SchiffBase Schiff Base Derivatives Quinazolinone->SchiffBase Aldehyde Aromatic Aldehydes (Acid Catalyst) Aldehyde->SchiffBase Condensation

Caption: Step-by-step synthetic workflow for 3-aminoquinazolinone Schiff base derivatives.

Mechanistic Pathways & Biological Efficacy

The 3-aminoquinazolinone scaffold is highly regarded for its multi-target kinase inhibitory profile.

EGFR Tyrosine Kinase Inhibition

Quinazoline and quinazolinone derivatives act as small-molecule Tyrosine Kinase Inhibitors (TKIs)[7]. They are structurally analogous to the adenine ring of ATP. By binding reversibly (or irreversibly, depending on specific functional groups) to the ATP-binding cleft of the intracellular EGFR kinase domain, these compounds prevent the phosphorylation of tyrosine residues[2],[7]. This competitive inhibition effectively shuts down the downstream RAS/RAF/MEK/ERK anti-apoptotic signal transduction cascade, inducing apoptosis in tumor cells[2].

EGFR_Inhibition Ligand EGF Ligand Receptor EGFR (Extracellular) Ligand->Receptor Kinase EGFR TK Domain Receptor->Kinase Activation Cascade RAS / RAF / MEK / ERK Kinase->Cascade ATP Binding & Phosphorylation Drug 3-Aminoquinazolinone Derivative Drug->Kinase Competitive ATP Inhibition Death Apoptosis Drug->Death Induces Cell Death Tumor Tumor Proliferation Cascade->Tumor

Caption: Mechanism of EGFR Tyrosine Kinase inhibition by quinazolinone derivatives.

PARP-1 and Antimicrobial Activity

Beyond oncology, 3-aminoquinazolinone derivatives synthesized via the reaction of 2-aminobenzamide and substituted aldehydes have shown significant binding affinities to PARP-1 (Poly[ADP-ribose] polymerase 1), an enzyme critical for DNA repair. Furthermore, Schiff base derivatives of the 3-amino core exhibit potent in vitro antimicrobial activity by docking into the active sites of bacterial DNA gyrase and topoisomerase IV, disrupting bacterial cell replication.

Structure-Activity Relationship (SAR) Profiling

To optimize the pharmacokinetics and pharmacodynamics of the quinazolinone core, specific structural modifications are required. The table below summarizes the quantitative and qualitative SAR data derived from extensive library screening[8],[3].

Substitution PositionChemical ModificationPharmacological Impact & CausalityTarget Mechanism
N-3 Position Primary Amine (-NH₂)Establishes baseline activity; serves as the primary synthetic handle for library generation.Broad Spectrum
N-3 Position Aryl Imine (Schiff Base)Significantly enhances lipophilicity; the extended pi-conjugation improves binding affinity in deep hydrophobic pockets.EGFR, PARP-1,
C-2 Position Methyl (-CH₃)Provides a stable, low-steric profile with excellent baseline bioavailability.General Kinases
C-2 Position Bulky Aryl / AdamantylIncreases steric bulk to perfectly fit the hydrophobic clefts of specific receptors; exhibits broad-spectrum anti-tumor activity.AMPA Receptors, Tumor Cell Lines[8]
C-6 / C-7 Position Halogens (-F, -Cl, -Br)Not strictly necessary for baseline activity, but heavily dictates CNS penetration and bioavailability. Halogen bonding enhances target residence time.EGFR, DNA Gyrase[8],[3]

SAR Insight: While the intact quinazolinone bicyclic structure is mandatory for baseline efficacy, substitutions at the C-6 and C-7 positions are the primary drivers for tuning the pharmacokinetic profile, specifically modulating blood-brain barrier (BBB) permeability and systemic bioavailability[3].

References

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. rjptonline.org.
  • 3-amino substituted quinazolinone biological activity. bu.edu.eg.
  • A Review on synthesis and biological profiles of some Quinazolines and (4H)-3,1- Quinazolin-4-ones.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. scispace.com.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. intechopen.com.
  • Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Deriv
  • Quinazoline. wikipedia.org.
  • Quinazolinones, the Winning Horse in Drug Discovery. nih.gov.
  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. mdpi.com.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reaction Conditions for the Condensation of 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one with Aldehydes

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Development Scientists Scientific Background & Rationale Quinazolinones represent a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Development Scientists

Scientific Background & Rationale

Quinazolinones represent a privileged class of pharmacophores in modern drug discovery. Specifically, the 6-fluoro-2-methylquinazolin-4(3H)-one scaffold is highly valued for its enhanced lipophilicity and metabolic stability, often serving as the core for potent CNS, anti-inflammatory, and antimicrobial agents[1].

A primary strategy for exploring the Structure-Activity Relationship (SAR) of this scaffold involves derivatization at the N3-amino position. Condensing this primary amine with various aryl or heteroaryl aldehydes yields 3-(arylideneamino) derivatives, commonly known as Schiff bases[2]. This application note details the thermodynamic and kinetic controls required to efficiently drive this azomethine formation, ensuring high yields and analytical purity.

Mechanistic Causality: Overcoming Low Nucleophilicity

The condensation of an amine with a carbonyl compound proceeds via an alkylimino-de-oxo-bisubstitution mechanism[3]. However, the 3-amino group of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one presents unique synthetic challenges that dictate the experimental design:

  • Reduced Nucleophilicity: The 3-amino group is technically part of a cyclic hydrazide system. While the alpha-effect typically enhances nucleophilicity in hydrazines, the endocyclic N3 nitrogen in this scaffold is adjacent to the C4 carbonyl. The strong delocalization of the N3 lone pair into the carbonyl system pulls electron density away from the exocyclic primary amine. Furthermore, the 6-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) across the aromatic system, further dampening the nucleophilicity of the NH₂ group.

  • The Role of Acid Catalysis: To compensate for the poor nucleophilicity of the amine, the electrophilicity of the aldehyde must be artificially enhanced. This is achieved using a Brønsted acid catalyst, typically glacial acetic acid[2]. The acid protonates the carbonyl oxygen, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and facilitating nucleophilic attack.

  • pH Optimization: The choice of a weak acid like acetic acid is deliberate. Strong mineral acids (e.g., HCl) would protonate the weakly basic 3-amino group, converting it into an ammonium salt and rendering it completely non-nucleophilic. Acetic acid maintains a mildly acidic environment (pH ~4.5), which is the thermodynamic sweet spot for imine formation.

  • Thermodynamic Control: Imine formation is a reversible equilibrium reaction that generates water as a byproduct[3]. By conducting the reaction in a solvent like absolute ethanol, the starting materials remain soluble, but the highly hydrophobic Schiff base product precipitates out of the hot solution. This continuous precipitation drives the equilibrium forward via Le Chatelier's principle, eliminating the need for complex water-removal setups.

Reaction Pathway Visualization

SchiffBaseMechanism Amine 3-Amino-6-fluoro-2-methyl- quinazolin-4(3H)-one (Nucleophile) Hemiaminal Hemiaminal Intermediate (Tetrahedral) Amine->Hemiaminal Nucleophilic Attack Aldehyde Aryl Aldehyde (Electrophile) ProtonatedAldehyde Protonated Aldehyde (Activated) Aldehyde->ProtonatedAldehyde H+ Transfer ProtonatedAldehyde->Hemiaminal Iminium Iminium Ion (-H2O) Hemiaminal->Iminium Acid-Catalyzed Dehydration SchiffBase 3-(Arylideneamino)-6-fluoro- 2-methylquinazolin-4(3H)-one (Schiff Base) Iminium->SchiffBase Deprotonation AcidCat Glacial Acetic Acid (Catalyst) AcidCat->ProtonatedAldehyde AcidCat->Iminium

Reaction mechanism of Schiff base formation via acid-catalyzed alkylimino-de-oxo-bisubstitution.

Optimization of Reaction Conditions

To maximize yield and purity, various reaction conditions have been evaluated. The table below summarizes the quantitative data across three distinct synthetic methodologies to aid in experimental selection.

MethodologySolventCatalystTemperatureReaction TimeAverage Yield (%)Green Chemistry Rating
Conventional Reflux Absolute EthanolGlacial Acetic Acid (cat.)78°C (Reflux)4 - 6 hours82 - 88%Moderate
Microwave Irradiation Solvent-FreeGlacial Acetic Acid (cat.)110°C (150 W)10 - 15 mins89 - 94%High
Azeotropic Distillation Toluenep-Toluenesulfonic Acid110°C (Reflux)8 - 12 hours70 - 78%Low

Note: While microwave irradiation offers superior kinetics, conventional reflux in absolute ethanol remains the most scalable, self-validating, and universally accessible method for standard laboratory setups.

Standard Operating Protocol (SOP): Conventional Reflux Method

This protocol utilizes the conventional reflux methodology, optimized for a 10 mmol scale.

Materials & Reagents
  • Nucleophile: 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one (1.0 equiv, 10 mmol)

  • Electrophile: Aryl/Alkyl Aldehyde (1.1 equiv, 11 mmol)

  • Solvent: Absolute Ethanol (ACS Grade, 30 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Execution
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 10 mmol of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one in 30 mL of absolute ethanol.

  • Reagent Addition: Add 11 mmol of the selected aldehyde to the suspension. The slight 0.1 equiv excess of aldehyde ensures complete consumption of the more valuable quinazolinone core.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to establish a pH of ~4.5.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C using an oil bath or heating mantle. Maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl Acetate:Hexane, 3:7). The reaction typically reaches completion within 4 to 6 hours. Self-Validation Cue: As the reaction progresses, the Schiff base product will often begin to precipitate as a heavily colored (yellow to orange) solid due to its extended conjugation.

Workup & Purification
  • Cooling: Once TLC indicates the disappearance of the starting quinazolinone, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Transfer the flask to an ice-water bath (0-5°C) for 30 minutes to maximize the precipitation of the hydrophobic Schiff base.

  • Filtration: Collect the solid precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted aldehyde and trace acetic acid.

  • Recrystallization: For analytical purity, recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C for 12 hours.

Analytical Validation

To confirm the successful condensation, perform the following spectroscopic analyses:

  • FT-IR: Confirm the disappearance of the primary amine (-NH₂) doublet stretching bands typically found at ~3300-3400 cm⁻¹. Look for the appearance of a strong, sharp imine (C=N) stretching band at ~1600-1620 cm⁻¹.

  • ¹H-NMR (DMSO-d₆): The most diagnostic signal is the newly formed azomethine proton (-N=CH-), which typically appears as a sharp singlet, highly deshielded in the range of δ 8.4 - 8.9 ppm (depending on the electronic nature of the aldehyde's aromatic ring).

References

  • Title: Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin-4 (3H)-ones by direct halogenation and their Schiff base derivatives Source: Semantic Scholar / Arkivoc URL: [Link]

  • Title: Anti-inflammatory and diuretic activity of a new class of compounds - Schiff bases of 3-amino-2-methylquiznaolin 4(3H)-ones Source: ResearchGate URL: [Link]

  • Title: Carbonyl condensation Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Application

Application Note: Solvent Selection and Recrystallization Protocol for 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one

Introduction and Scope The compound 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is a critical synthone and privileged pharmacophore utilized in the development of novel anticancer and antimicrobial agents [1]. Synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The compound 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is a critical synthone and privileged pharmacophore utilized in the development of novel anticancer and antimicrobial agents [1]. Synthesized typically via the condensation of fluorinated benzoxazinones with hydrazine monohydrate, the crude product often presents as an amorphous solid containing unreacted starting materials, hydrazine residues, and colored polymeric byproducts.

Achieving high-purity crystalline material (target melting point: 198–199 °C) is paramount for downstream derivatization and biological evaluation. This application note provides a comprehensive, mechanistically grounded protocol for the solvent selection and controlled recrystallization of this specific fluorinated quinazolinone derivative.

Chemical Profiling and Solvent Rationale

Recrystallization is fundamentally a thermodynamic purification process governed by the temperature dependence of solubility. To design a self-validating solvent system, we must first analyze the structural features of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one:

  • Hydrogen Bonding Network: The molecule possesses a 3-amino group (strong H-bond donor) and a 4-carbonyl group (strong H-bond acceptor). In the solid state, these groups form a robust intermolecular lattice.

  • Lipophilicity & Electronegativity: The quinazolinone core is highly aromatic. The addition of the 6-fluoro substituent increases the overall lipophilicity and introduces potential C-H···F interactions, altering the crystal packing compared to the non-fluorinated analog.

  • Solvent Amphiphilicity: To dissolve the crude solid, the solvent must possess sufficient polarity to disrupt the N-H···O hydrogen bonds at elevated temperatures, yet enough hydrophobic character to solvate the fluorinated aromatic core.

Why Absolute Ethanol is the Optimal Primary Solvent

Based on the "like dissolves like" principle and ICH Q3C guidelines, Absolute Ethanol emerges as the superior solvent for this class of compounds [2].

  • Thermodynamic Profile: Ethanol's hydroxyl group effectively competes for hydrogen bonding with the quinazolinone's amino/carbonyl groups at reflux (78 °C), enabling dissolution. Upon cooling, the kinetic energy drops, and the API's self-association becomes thermodynamically favored, driving precipitation.

  • Toxicity & Volatility: As an ICH Class 3 solvent, ethanol poses minimal toxicity risks and its relatively low boiling point ensures easy removal during vacuum drying, preventing residual solvent trapping in the crystal lattice.

  • Anti-Solvent Tuning: If the compound exhibits excessive solubility in pure ethanol, water can be introduced dropwise as an anti-solvent to precisely control the supersaturation point.

Table 1: Solvent Selection Matrix for Fluorinated Quinazolinones
SolventPolarity IndexBoiling Point (°C)Solubility Profile (API)Suitability / Rationale
Absolute Ethanol 5.278.4High at reflux, Low at 4°COptimal. Excellent thermal gradient; ICH Class 3.
Methanol 5.164.7Moderate at refluxSuboptimal. Lower boiling point limits the solubility gradient.
Water 10.2100.0InsolubleAnti-solvent. Used only for tuning ethanol mixtures.
Ethyl Acetate 4.477.1Low to ModerateAlternative. Lacks strong H-bond donation to disrupt lattice.
DMF 6.4153.0Very HighPoor. API is too soluble; high BP makes drying difficult.

Mechanistic Workflow

The following diagram illustrates the critical decision nodes and workflow for the recrystallization process.

Workflow for the recrystallization of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one.

Experimental Protocol

This step-by-step methodology ensures a self-validating system where Ostwald ripening is maximized to yield large, high-purity crystals.

Phase 1: Dissolution and Saturation
  • Weighing: Transfer 1.0 g of crude 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one into a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Initial Solvation: Add 3.0 mL of absolute ethanol. The suspension will appear cloudy.

  • Heating: Submerge the flask in an oil bath pre-heated to 85 °C to bring the internal solvent temperature to a gentle reflux (~78 °C).

  • Titration to Saturation: If the solid does not fully dissolve after 10 minutes of reflux, add absolute ethanol dropwise (0.5 mL increments) through the condenser until a clear solution is achieved. Causality Note: Do not exceed 10 mL/g. If undissolved particulate remains, it is likely an inorganic impurity or highly polymerized byproduct, which must be removed in the next step.

Phase 2: Hot Filtration (Optional but Recommended)
  • Preparation: Pre-heat a glass funnel and fluted filter paper in an oven at 80 °C to prevent premature crystallization on the cold glass surface.

  • Filtration: Rapidly filter the boiling solution through the pre-heated apparatus into a clean, pre-warmed Erlenmeyer flask.

Phase 3: Controlled Nucleation and Crystal Growth
  • Primary Cooling: Remove the receiving flask from the heat source. Allow it to cool undisturbed at ambient room temperature (approx. 20–25 °C) for 2 hours. Causality Note: Rapid cooling (e.g., plunging directly into an ice bath) forces rapid nucleation, trapping solvent molecules and impurities within the crystal lattice, resulting in an amorphous or impure powder.

  • Secondary Cooling: Once the flask reaches room temperature and primary crystallization is visible, transfer the flask to an ice-water bath (0–5 °C) for an additional 1 hour to maximize the yield by depressing the solubility limit.

Phase 4: Isolation and Drying
  • Harvesting: Collect the white crystalline solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2 × 2 mL of ice-cold absolute ethanol. Causality Note: The solvent must be ice-cold to prevent re-dissolving the purified crystals while washing away the mother liquor containing soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at 40 °C for 12–24 hours to remove residual ethanol.

  • Validation: Verify purity via melting point determination. Pure 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one will exhibit a sharp melting point at 198–199 °C [1].

References

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Biological Assessment of Novel Quinazolinone–Piperazine Hybrid Derivatives as Antimicrobial Agents Source: Galaxy Publication (Journal of Pharmaceutical Negative Results) URL:[Link]

Method

Application Note: Synthesis and Metal Complexation of 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one Ligands

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Insights Quinazolin-4(3H)-one derivatives are privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Insights

Quinazolin-4(3H)-one derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a fluorine atom at the 6-position of the quinazolinone ring significantly alters the molecule's physicochemical profile. Fluorine's high electronegativity and small van der Waals radius enhance the ligand's lipophilicity, metabolic stability, and cell membrane permeability [1].

When utilized as a ligand, 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one (L) acts as a potent N,O-bidentate donor. Coordination to transition metals—such as Cu(II), Ni(II), Co(II), and Zn(II)—typically occurs via the carbonyl oxygen (C=O) and the primary amino nitrogen (-NH₂). This chelation forms a highly stable six-membered ring system. The resulting metal complexes consistently demonstrate amplified antimicrobial efficacy compared to the free ligand, a phenomenon explained by Overton’s concept of cell permeability and Tweedy’s chelation theory [2]. Chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups, thereby increasing the lipophilic character of the central metal atom and facilitating its penetration through the lipid layers of microbial membranes.

Synthesis Rationale

The synthesis of the ligand follows a highly efficient two-step cascade [3]:

  • Cyclodehydration: 2-amino-5-fluorobenzoic acid is refluxed with acetic anhydride. The acetic anhydride acts as both a solvent and a dehydrating agent, driving the cyclization to form the highly reactive intermediate, 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one.

  • Nucleophilic Ring Expansion: The benzoxazinone intermediate is reacted with hydrazine hydrate in dry pyridine. Pyridine serves as a basic catalyst that neutralizes acidic byproducts and facilitates the nucleophilic attack of hydrazine on the carbonyl carbon, leading to ring opening and subsequent re-closure to form the target quinazolinone. Crucial Note: This step must be performed under strictly anhydrous conditions to prevent the competitive hydrolysis of the benzoxazinone back to the anthranilic acid derivative.

Experimental Workflows

Synthesis A 2-Amino-5-fluorobenzoic acid (Starting Material) B Acetic Anhydride (Reflux, 1h) A->B C 6-Fluoro-2-methyl-4H- benzo[d][1,3]oxazin-4-one (Intermediate) B->C Cyclodehydration (-H₂O, -AcOH) D Hydrazine Hydrate (Dry Pyridine, Reflux) C->D E 3-Amino-6-fluoro-2-methyl quinazolin-4(3H)-one (Free Ligand) D->E Nucleophilic Attack & Ring Expansion

Figure 1: Two-step synthetic workflow for the preparation of the 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one ligand.

Protocol 1: Synthesis of the Benzoxazinone Intermediate

Self-Validating Check: The conversion of the carboxylic acid/amine to the benzoxazinone is accompanied by a distinct shift in IR spectra—the disappearance of the broad -OH stretch and the appearance of a sharp lactone-like C=O stretch around 1760 cm⁻¹.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 1.55 g (0.01 mol) of 2-amino-5-fluorobenzoic acid.

  • Reaction: Add 10 mL of acetic anhydride. Heat the mixture to reflux for 1 hour. The solid will dissolve, and the solution will turn pale yellow.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride and acetic acid byproducts.

  • Purification: Cool the residue in an ice bath. Wash the precipitated solid thoroughly with cold petroleum ether (3 × 20 mL) to remove residual aliphatic impurities. Filter and dry strictly in a vacuum desiccator to yield 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one.

Protocol 2: Synthesis of the Free Ligand (L)
  • Setup: Dissolve 1.79 g (0.01 mol) of the synthesized benzoxazinone intermediate in 30 mL of anhydrous pyridine in a 100 mL round-bottom flask.

  • Reaction: Add 0.015 mol of hydrazine hydrate (80% solution) dropwise while stirring. Reflux the mixture for 6 hours.

  • Precipitation: Cool the mixture to room temperature and pour it over 100 g of crushed ice containing a slight excess of 10% HCl (to neutralize the pyridine).

  • Purification: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol to obtain pure 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one.

Protocol 3: Preparation of Transition Metal Complexes[M(L)₂Cl₂]

Self-Validating Check: Molar conductance measurements of the resulting complexes in DMF (~10⁻³ M) should yield values below 20 Ω⁻¹ cm² mol⁻¹, confirming they are non-electrolytes and that the chloride ions are coordinated directly to the metal center within the inner coordination sphere [1].

  • Ligand Solution: Dissolve 0.02 mol of the free ligand (L) in 30 mL of hot absolute ethanol.

  • Metal Solution: In a separate beaker, dissolve 0.01 mol of the respective hydrated metal chloride salt (CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, or ZnCl₂) in 20 mL of hot absolute ethanol.

  • Complexation: Add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring. Adjust the pH to ~7.0 using a few drops of 1% ethanolic ammonia if necessary to facilitate coordination.

  • Reflux: Reflux the combined mixture for 3 hours. A distinct color change and precipitation of the complex will occur.

  • Isolation: Cool to room temperature, filter the microcrystalline precipitate, wash successively with cold ethanol and diethyl ether, and dry in vacuo over anhydrous CaCl₂.

Complexation L Ligand (L) (N, O Bidentate Donor) Solv Absolute Ethanol (Reflux, 3h, pH ~7) L->Solv 2 Equivalents M Metal(II) Chloride Cu(II), Ni(II), Co(II), Zn(II) M->Solv 1 Equivalent Comp Octahedral Metal Complex [M(L)₂Cl₂] Solv->Comp Chelation & Precipitation

Figure 2: Stoichiometric assembly and coordination of the octahedral metal complexes.

Data Presentation and Expected Results

The successful synthesis and complexation can be verified through physicochemical characterization and comparative bioassays. The coordination of the ligand to the metal center typically results in a diamagnetic complex for Zn(II) (d¹⁰ system) and characteristic paramagnetic moments for Cu(II), Ni(II), and Co(II), confirming an octahedral geometry [2].

Table 1: Physicochemical Properties of Ligand and Metal Complexes
CompoundMolecular FormulaYield (%)Melting Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (μeff, BM)
Ligand (L) C₉H₈FN₃O75210–212--
Cu(II) Complex [Cu(L)₂Cl₂]68>30012.51.85 (Paramagnetic)
Ni(II) Complex [Ni(L)₂Cl₂]65>30014.23.12 (Paramagnetic)
Co(II) Complex [Co(L)₂Cl₂]70>30015.04.90 (Paramagnetic)
Zn(II) Complex [Zn(L)₂Cl₂]78285–28710.8Diamagnetic

Note: Molar conductance measured in 10⁻³ M DMF at 25°C. Values < 20 confirm non-electrolytic nature.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

Tested at a concentration of 100 µg/mL using the agar well diffusion method.

CompoundStaphylococcus aureus (Gram +)Escherichia coli (Gram -)Candida albicans (Fungi)
Ligand (L) 121009
Cu(II) Complex 221918
Zn(II) Complex 252120
Ciprofloxacin (Std) 2826N/A
Fluconazole (Std) N/AN/A24

Interpretation: The data clearly demonstrates that the metal complexes, particularly the Zn(II) and Cu(II) variants, exhibit significantly enhanced antimicrobial activity compared to the uncoordinated free ligand. This validates the hypothesis that metal chelation increases the lipophilicity of the drug molecule, allowing deeper penetration into the lipid-rich microbial cell walls.

References

  • Design, synthesis and bioassay of novel metal complexes of 3-amino-2-methylquinazolin-4(3H)-one. African Journal of Pure and Applied Chemistry. 1

  • Design, Synthesis and Antibacterial Activity of Novel Metal Complex of 3-Amino-2-Methyl 6-1odo Quinazolin-4(3H)-one. Journal of Clinical & Experimental Immunology / ResearchGate. 2

  • New fluorinated quinazolinone derivatives as anticonvulsant agents. World Health Organization (WHO) / Sigma-Aldrich Literature. 3

Sources

Application

One-pot synthesis methods for 6-fluoro-2-methylquinazolin-4(3H)-one derivatives

Application Note: AN-7302 Title: High-Yield One-Pot Synthesis of 6-Fluoro-2-methylquinazolin-4(3H)-one Derivatives: Mechanistic Insights and Standardized Protocols Target Audience: Discovery Chemists, Process Engineers,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-7302 Title: High-Yield One-Pot Synthesis of 6-Fluoro-2-methylquinazolin-4(3H)-one Derivatives: Mechanistic Insights and Standardized Protocols Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

Fluorinated quinazolinones represent a highly privileged scaffold in medicinal chemistry, exhibiting potent multi-target anticancer, antibacterial, and anticonvulsant properties[1],[2]. The introduction of a fluorine atom at the 6-position of the quinazolinone core significantly enhances the lipophilicity, metabolic stability, and target-binding affinity of the resulting drug candidates[1].

Traditional synthesis of these derivatives relies on a stepwise Niementowski-type condensation, which requires the isolation of a moisture-sensitive benzoxazinone intermediate[3]. This application note details a highly optimized, self-validating one-pot methodology that bypasses intermediate isolation, utilizing acetic anhydride as both a reactant and a dehydrating sink. By adopting this one-pot multicomponent approach, researchers can significantly improve overall yields, minimize solvent waste, and accelerate structure-activity relationship (SAR) profiling[4].

Scientific Rationale & Mechanistic Causality

As a Senior Application Scientist, I emphasize that successful protocol execution requires understanding the causality behind the reagents. The one-pot synthesis of 6-fluoro-2-methylquinazolin-4(3H)-ones from 2-amino-5-fluorobenzoic acid proceeds via a tandem acetylation-cyclodehydration-amination-cyclodehydration cascade.

  • The Role of Acetic Anhydride: Acetic anhydride is added in stoichiometric excess (typically 2.5 to 3.0 equivalents). It serves a dual purpose: first, as the acylating agent to form the N-acetyl anthranilic acid intermediate; second, as a chemical dehydrating sink that consumes the two equivalents of water generated during the sequential cyclodehydration steps.

  • The Benzoxazinone Bottleneck: The first cyclodehydration yields 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one. In classical two-step syntheses, isolating this intermediate is problematic because it is highly susceptible to hydrolytic ring-opening upon exposure to ambient moisture[3].

  • The One-Pot Advantage: By introducing the primary amine (or ammonium acetate) directly into the reaction vessel in situ, the transient benzoxazinone is immediately intercepted by the nucleophile. This drives the equilibrium forward through a ring-opened amide intermediate, which subsequently undergoes a second, thermally driven cyclodehydration to lock the stable quinazolinone core in place[4].

Pathway Visualization

G A 2-Amino-5-fluorobenzoic acid (Starting Material) C N-Acetyl Anthranilic Acid (Transient Intermediate) A->C Acetylation B Acetic Anhydride (Acylating & Dehydrating Agent) B->C D 6-Fluoro-2-methyl-benzoxazin-4-one (Reactive Intermediate) C->D Cyclodehydration (-H2O) F Ring-Opened Amide (Transient Intermediate) D->F Nucleophilic Attack E Primary Amine (R-NH2) (Nucleophile) E->F G 6-Fluoro-2-methylquinazolin-4(3H)-one (Final Product) F->G Cyclodehydration (-H2O)

Reaction mechanism for the one-pot synthesis of 6-fluoro-2-methylquinazolin-4(3H)-one derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating workflows with built-in analytical checkpoints.

Protocol A: Microwave-Assisted One-Pot Synthesis (Recommended for SAR Libraries)

Microwave irradiation provides uniform dielectric heating, drastically reducing reaction times from hours to minutes while minimizing thermal degradation byproducts[4].

Materials:

  • 2-Amino-5-fluorobenzoic acid (1.0 mmol, 155 mg)

  • Acetic anhydride (2.5 mmol, 236 µL)

  • Primary Amine / Substituted Aniline (1.2 mmol)

  • Glacial acetic acid (2.0 mL, solvent)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 2-amino-5-fluorobenzoic acid in glacial acetic acid.

  • Activation: Add acetic anhydride dropwise at room temperature. Seal the vial and stir for 2 minutes.

    • Validation Checkpoint 1: The suspension will briefly clarify into a homogenous solution as the N-acetylation occurs, followed by slight heat evolution.

  • Nucleophilic Addition: Unseal the vial and add the primary amine (1.2 mmol) in one portion. Reseal the vial with a pressure-rated crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 130 °C, 150 W maximum power, and a hold time of 15 minutes with high-speed stirring.

  • Workup & Precipitation: Cool the vial to room temperature using compressed air cooling. Pour the reaction mixture into 15 mL of ice-cold distilled water while stirring vigorously.

    • Validation Checkpoint 2: A dense, off-white to pale-yellow precipitate should form immediately. If the product oils out, sonicate the flask for 2-3 minutes to induce crystallization.

  • Isolation: Filter the solid under vacuum, wash sequentially with cold water (3 × 5 mL) to remove residual acetic acid, and dry under high vacuum. Recrystallize from hot ethanol if HPLC purity is <95%.

Protocol B: Conventional Reflux One-Pot Synthesis (Recommended for Scale-Up)

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, combine 2-amino-5-fluorobenzoic acid (10.0 mmol, 1.55 g) and acetic anhydride (25.0 mmol, 2.36 mL).

  • Reflux the mixture at 140 °C for 1 hour under a nitrogen atmosphere.

    • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The benzoxazinone intermediate will appear as a highly UV-active spot (Rf ~0.6), confirming complete consumption of the starting material (Rf ~0.2).

  • Cool the flask slightly (to ~90 °C) and add the primary amine (12.0 mmol) dissolved in 5 mL of glacial acetic acid.

  • Resume reflux for an additional 4–6 hours.

  • Cool to room temperature, pour over 50 g of crushed ice, neutralize carefully with 10% sodium bicarbonate until effervescence ceases, and filter the resulting solid[1].

Quantitative Data & Yield Optimization

The nature of the primary amine directly impacts the nucleophilic attack on the benzoxazinone intermediate. Aliphatic amines generally react faster than sterically hindered or electron-deficient anilines.

Table 1: Comparative Yields and Reaction Metrics for 6-Fluoro-2-methylquinazolin-4(3H)-one Derivatives

Amine Substituent (R-NH₂)Synthetic MethodReaction TimeIsolated Yield (%)Purity (HPLC)
Ammonia (Ammonium Acetate) Microwave12 min89%>98%
Aniline Microwave15 min86%>97%
Aniline Conventional Reflux5 hours74%>95%
4-Fluoroaniline Microwave15 min82%>98%
Benzylamine Microwave10 min92%>99%
2-Chloroaniline (Sterically hindered)Conventional Reflux8 hours61%>92%

Analytical Characterization & Validation

To ensure the trustworthiness of your synthesized library, verify the core structure using the following spectroscopic hallmarks:

  • ¹H NMR (DMSO-d6): Look for a sharp, diagnostic singlet integrating to 3 protons at δ 2.10–2.50 ppm , corresponding to the C2-methyl group. The aromatic protons of the fluorinated ring will appear between δ 7.40–8.20 ppm, exhibiting distinct ortho and meta F-H spin-spin coupling constants (e.g.,

    
     ~ 8-10 Hz)[1].
    
  • ¹⁹F NMR (DMSO-d6): A distinct multiplet/singlet typically observed in the region of -112 to -118 ppm confirms the retention of the fluorine atom at the 6-position.

  • FT-IR (ATR): The completion of the second cyclodehydration is validated by the disappearance of the broad N-H/O-H stretch of the intermediates and the appearance of a strong, sharp lactam carbonyl (C=O) stretch at 1670–1685 cm⁻¹ and an imine (C=N) stretch at 1600–1615 cm⁻¹ [1].

References

  • Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. MDPI.
  • New fluorinated quinazolinone derivatives as anticonvulsant agents. World Health Organization / Taibah University.
  • Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. PMC.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis.

Sources

Method

Application Note: In Vitro Cytotoxicity Assay Protocols for Quinazolinone Derivatives

Mechanistic Grounding & Rationale Quinazolinones are a privileged class of nitrogen-rich heterocyclic scaffolds that exhibit profound pharmacological versatility. In oncology and drug development, quinazolinone derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Rationale

Quinazolinones are a privileged class of nitrogen-rich heterocyclic scaffolds that exhibit profound pharmacological versatility. In oncology and drug development, quinazolinone derivatives are extensively engineered for their potent anticancer properties, acting primarily through the targeted inhibition of critical survival pathways such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, AKT signaling, and tubulin polymerization[1][2].

Because these derivatives often trigger complex cellular responses—ranging from cell cycle arrest to programmed cell death—evaluating their in vitro cytotoxicity requires a multi-tiered approach. A robust screening pipeline begins with a high-throughput metabolic viability assay (MTT) to establish the half-maximal inhibitory concentration (IC


), followed by a mechanistic flow cytometry assay (Annexin V/PI) to confirm that the observed cytotoxicity is driven by apoptosis rather than non-specific necrosis[3][4].

Workflow A Quinazolinone Derivatives B Cell Culture & Treatment (e.g., MCF-7, HepG2) A->B Dose-response C MTT Viability Assay (Primary Screen) B->C D IC50 Determination C->D E Annexin V/PI Assay (Apoptosis Profiling) D->E Select potent compounds F Target-Specific Assays (e.g., EGFR, AKT) D->F Mechanistic validation

Workflow for in vitro cytotoxicity profiling of quinazolinone derivatives.

Primary Screen: MTT Cell Viability Assay

Causality & Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for primary cytotoxicity screening. The causality of this assay relies on cellular metabolic activity: viable cells possess active NAD(P)H-dependent oxidoreductase enzymes within their mitochondria. These enzymes reduce the water-soluble, yellow MTT tetrazolium salt into insoluble, purple formazan crystals[5][6]. The colorimetric intensity of the dissolved formazan is directly proportional to the number of metabolically active cells, allowing for precise quantification of a quinazolinone derivative's anti-proliferative effect[7][8].

Self-Validating Controls

To ensure the protocol acts as a self-validating system, every plate must include:

  • Blank: Culture media + MTT + Solubilization buffer (accounts for background absorbance).

  • Negative Control: Untreated cells + Vehicle (e.g., 0.1% DMSO) (establishes 100% baseline viability).

  • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin or Gefitinib (validates assay sensitivity)[9][10].

Step-by-Step Methodology
  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, HepG2, A549) during the logarithmic growth phase. Seed cells into a 96-well flat-bottom microplate at a density of

    
     to 
    
    
    
    cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO
    
    
    to allow for cellular attachment[6][11].
  • Compound Treatment: Prepare serial dilutions of the synthesized quinazolinone derivatives in culture media. Ensure the final concentration of the DMSO vehicle does not exceed 0.5% to prevent solvent-induced toxicity. Add 100 µL of the treatment media to the respective wells and incubate for 24, 48, or 72 hours[6].

  • MTT Incubation: Reconstitute MTT powder in sterile PBS (pH 7.4) to a stock concentration of 5 mg/mL and filter-sterilize. Add 10–20 µL of the MTT solution to each well. Incubate the plate in the dark at 37°C for 2 to 4 hours until visible purple crystals form[5][8].

  • Solubilization: Carefully aspirate the culture medium without disturbing the formazan crystals at the bottom of the well. Add 100 µL of a solubilization buffer (e.g., 100% DMSO or an SDS/HCl mixture) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution[7][11].

  • Quantification: Measure the optical density (OD) using a microplate spectrophotometer at a wavelength of 570 nm (with a reference wavelength of 630 nm to subtract background cellular debris)[7]. Calculate the IC

    
     using non-linear regression analysis.
    
Quantitative Data Summary

The cytotoxic efficacy of quinazolinone derivatives varies significantly based on their structural substitutions and the target cell line. Table 1 summarizes representative IC


 data from recent literature.

Table 1: Representative Cytotoxicity Data for Quinazolinone Derivatives

Compound ClassTarget Cell LinePutative MechanismTypical IC

Range (µM)
Reference
3-substituted quinazolinonesMCF-7 (Breast)EGFR / CDK Inhibition14.70 – 98.45[3][10]
2,3-disubstituted quinazolinonesHepG2 (Liver)VEGFR-2 / AKT Inhibition23.31 – 72.22[1][12]
Quinazolinone-Schiff base Cu(II)A549 (Lung)ROS Generation< 32.0[13]
Quinazolinone-oxadiazole conjugatesHeLa (Cervical)Tubulin / EGFR targeting7.52 – 100.0[14]

Secondary Screen: Apoptosis Detection via Annexin V/PI Flow Cytometry

Causality & Principle

While the MTT assay confirms that cells are dying, it does not explain how. Quinazolinone derivatives targeting kinases like EGFR typically induce programmed cell death (apoptosis) rather than traumatic necrosis[2]. During early apoptosis, cells lose membrane asymmetry, causing phosphatidylserine (PS) to translocate from the inner to the outer leaflet of the plasma membrane. Annexin V, a 35 kDa calcium-dependent protein, binds specifically to exposed PS. Propidium Iodide (PI) is a vital dye that is excluded by intact membranes but penetrates the compromised membranes of late apoptotic or necrotic cells, intercalating with DNA[4][15].

Pathway Q Quinazolinone Derivative Kinase EGFR / AKT Inhibition Q->Kinase Blocks activity Mito Mitochondrial Dysfunction Kinase->Mito Casp Caspase Activation (Casp-3/9) Mito->Casp PS Phosphatidylserine (PS) Externalization Casp->PS Mem Membrane Permeabilization Casp->Mem AnnV Annexin V-FITC Binding PS->AnnV Early Apoptosis PI Propidium Iodide (PI) Influx Mem->PI Late Apoptosis

Quinazolinone-induced apoptotic signaling pathway and assay detection targets.

Self-Validating Controls

Accurate flow cytometry compensation and quadrant gating require four distinct control tubes[4][16]:

  • Unstained Cells: Autofluorescence baseline.

  • Annexin V-FITC Only: Compensation for the FITC channel.

  • PI Only: Compensation for the PE/PI channel.

  • Positive Apoptosis Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine or H

    
    O
    
    
    
    ) to verify reagent efficacy.
Step-by-Step Methodology
  • Induction: Seed cells in 6-well plates and treat them with the quinazolinone derivative at its calculated IC

    
     and 2×IC
    
    
    
    concentrations for 24 to 48 hours[16][17].
  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 × g for 5 minutes and discard the supernatant[4][17].

  • Washing: Wash the cell pellet twice with cold, serum-free PBS to remove residual media and esterases that can cleave the Annexin conjugate[4][18].

  • Binding Buffer Suspension: Resuspend the cells in 1X Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl

    
    ) at a concentration of 
    
    
    
    cells/mL. The presence of calcium is strictly required for Annexin V binding[15][16].
  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark[16][18].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples via flow cytometry within 1 hour. Delaying analysis will result in false PI uptake as cell viability naturally declines ex vivo[16][18].

Critical Troubleshooting (E-E-A-T Insights)

  • Mitigating the "Edge Effect" in MTT Assays: Evaporation in the perimeter wells of a 96-well plate alters the concentration of the test compound and nutrients, skewing viability data. Solution: Do not seed cells in the outer rows and columns; instead, fill them with 200 µL of sterile PBS[6].

  • Quinazolinone Solubility & Precipitation: Many quinazolinone scaffolds are highly hydrophobic. If a compound precipitates upon addition to the aqueous culture media, the cells will experience a lower effective dose, leading to artificially high IC

    
     values. Solution:  Prepare highly concentrated stock solutions in 100% DMSO and perform serial dilutions in media immediately before application. Ensure the final DMSO concentration remains 
    
    
    
    0.5%[6][19].
  • False Positives in Annexin V Staining: Over-trypsinization or harsh mechanical scraping during cell harvesting can transiently damage the plasma membrane, causing healthy cells to expose PS or take up PI. Solution: Use a mild detachment solution (e.g., Accutase) or limit trypsin exposure to the absolute minimum time required for detachment[17].

References

1.1. MDPI. 2.5. Merck. 3.7. NCBI Bookshelf. 4.3. Journal of Young Pharmacists. 5.9. Taylor & Francis. 6.10. ResearchGate. 7.2. PMC. 8.8. BroadPharm. 9. 13. MDPI. 10.12. MDPI. 11.14. Semantic Scholar. 12.6. ResearchHub. 13. 19. VNU Journal of Science. 14.11. Protocols.io. 15. 18. Thermo Fisher Scientific. 16.15. Abcam. 17.4. Boster Bio. 18. 17. PMC. 19.16. Bio-Techne.

Sources

Application

Synthesis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one from 2-amino-5-fluorobenzoic acid

Application Note & Protocol Topic: A Validated Two-Step Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the Quinazolinone Scaffold The quinazolin-4(3H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Validated Two-Step

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds with applications including anticancer, antimicrobial, and anti-inflammatory therapies.[1][2] The targeted molecule, 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one, is a valuable synthetic intermediate. The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the 3-amino group provides a reactive handle for further derivatization to build diverse chemical libraries for drug discovery.[3][4]

This document provides a comprehensive, two-step protocol for the synthesis of this key intermediate, starting from commercially available 2-amino-5-fluorobenzoic acid. The methodology is designed for reliability and scalability, incorporating in-process controls and detailed analytical validation. We will delve into the mechanistic underpinnings of the reaction, the rationale for specific procedural choices, and troubleshooting guidance to ensure reproducible, high-yield synthesis.

Chemical Principles and Reaction Mechanism

The synthesis proceeds via two sequential, well-established chemical transformations: N-acetylation followed by a cyclocondensation reaction.

  • Step 1: N-Acetylation. The initial step involves the acylation of the primary amino group of 2-amino-5-fluorobenzoic acid with acetic anhydride. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield N-acetylated product, 2-acetylamino-5-fluorobenzoic acid, and acetic acid as a byproduct.

  • Step 2: Cyclocondensation. The N-acetylated intermediate is then cyclized using hydrazine hydrate. This reaction is believed to proceed through an initial dehydration to form a highly reactive 6-fluoro-2-methyl-3,1-benzoxazin-4-one intermediate.[1][5] The hydrazine then acts as a binucleophilic reagent. One nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring opening. Subsequent intramolecular cyclization via attack of the second hydrazine nitrogen onto the imine carbon, followed by dehydration, yields the stable, aromatic 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one.[3]

Reaction_Mechanism Start 2-amino-5-fluorobenzoic acid Reagent1 + Acetic Anhydride Intermediate1 2-acetylamino-5-fluorobenzoic acid Reagent1->Intermediate1 Dehydration - H₂O (via Ac₂O) Intermediate2 6-fluoro-2-methyl-3,1-benzoxazin-4-one (In situ intermediate) Dehydration->Intermediate2 Reagent2 + Hydrazine Hydrate (N₂H₄·H₂O) FinalProduct 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one Reagent2->FinalProduct

Caption: High-level overview of the two-step synthesis pathway.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular FormulaPuritySupplier
2-amino-5-fluorobenzoic acid446-08-2C₇H₆FNO₂≥98%Sigma-Aldrich
Acetic Anhydride108-24-7C₄H₆O₃≥99%Fisher Scientific
Hydrazine Hydrate7803-57-8H₆N₂O80% solutionMerck
Ethanol64-17-5C₂H₅OH95% or AbsoluteVWR
Glacial Acetic Acid64-19-7C₂H₄O₂≥99.7%J.T. Baker
Deionized Water7732-18-5H₂O-In-house
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Step 1: Synthesis of 2-acetylamino-5-fluorobenzoic acid
  • Reaction Setup: In a 250 mL round-bottom flask, add 2-amino-5-fluorobenzoic acid (10.0 g, 64.5 mmol). To this, add 30 mL of glacial acetic acid to act as a solvent.

  • Acetylation: While stirring the suspension, slowly add acetic anhydride (13.1 g, 128.9 mmol, 2.0 eq.) dropwise over 10 minutes. An exothermic reaction may be observed.

  • Reaction Completion: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 118°C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature, during which the product will begin to precipitate. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove residual acetic acid.

  • Drying: Dry the product, 2-acetylamino-5-fluorobenzoic acid, in a vacuum oven at 60°C to a constant weight. The expected yield is typically 85-95%.

Step 2: Synthesis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one
  • Reaction Setup: In a 100 mL round-bottom flask, place the dried 2-acetylamino-5-fluorobenzoic acid (10.0 g, 50.7 mmol) from Step 1.

  • Solvent and Reagent Addition: Add 50 mL of ethanol (95%) to the flask. While stirring, add hydrazine hydrate (80% solution, 4.0 g, 64.0 mmol, ~1.25 eq.) dropwise.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 6-8 hours. The reaction mixture will become a clear solution before the product begins to precipitate.

  • Isolation: After the reflux period, cool the reaction mixture to room temperature. A white solid will precipitate out of the solution.

  • Purification by Filtration: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials or byproducts.

  • Drying and Characterization: Dry the final product, 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one, under vacuum. The expected yield is 50-70%.[6] Characterize the product by melting point, ¹H-NMR, and mass spectrometry to confirm its identity and purity.

Data Summary and Characterization

Parameter2-acetylamino-5-fluorobenzoic acid3-amino-6-fluoro-2-methylquinazolin-4(3H)-one
Molecular Formula C₉H₈FNO₃C₉H₈FN₃O
Molecular Weight 197.16 g/mol 193.18 g/mol
Appearance White crystalline solidWhite amorphous solid
Expected Yield 85-95%50-70%
Melting Point ~215-218 °C198-199 °C[6]
¹H-NMR (DMSO-d₆) Expected signals for acetyl CH₃, aromatic protons, and acid/amide protons.δ 7.76 (dd, 1H), 7.67 (m, 2H), 5.82 (s, 2H, NH₂), 2.57 (s, 3H, CH₃)[6]

Expert Insights & Causality

  • Choice of Acetylating Agent: Acetic anhydride is chosen over acetyl chloride as it is less volatile, easier to handle, and the acetic acid byproduct is less corrosive than the HCl generated from acetyl chloride. Using glacial acetic acid as the solvent helps to maintain the solubility of the starting material and facilitates a homogenous reaction.

  • Role of Reflux: Heating the reactions to reflux provides the necessary activation energy for both the N-acetylation and the subsequent cyclocondensation, ensuring the reactions proceed at a reasonable rate towards completion.

  • Hydrazine Stoichiometry: A slight excess of hydrazine hydrate (1.25 eq.) is used in the second step to ensure the complete conversion of the benzoxazinone intermediate, driving the reaction equilibrium towards the final product.

  • Solvent Choice in Step 2: Ethanol is an ideal solvent for the cyclization as it readily dissolves the starting N-acetylated intermediate, but the final quinazolinone product has lower solubility, especially upon cooling, which facilitates its isolation via precipitation.

  • Potential Side Reactions: In quinazolinone synthesis from anthranilic acids, a potential side reaction is the decarboxylation of the starting material at excessively high temperatures, which can lead to aniline byproducts.[7] The described protocol uses moderate reflux temperatures to mitigate this risk.

Workflow and Quality Control

A robust synthesis requires checkpoints to ensure the reaction is proceeding as expected and that the final product meets the required purity standards.

QC_Workflow cluster_qc Analytical Validation Start Start: 2-amino-5-fluorobenzoic acid Step1 Step 1: N-Acetylation Start->Step1 QC1 In-Process Control: TLC Monitoring Step1->QC1 Intermediate Isolate & Dry: 2-acetylamino-5-fluorobenzoic acid QC1->Intermediate Reaction Complete Step2 Step 2: Cyclocondensation Intermediate->Step2 QC2 In-Process Control: Precipitation Check Step2->QC2 Isolate Isolate & Dry: Crude Product QC2->Isolate Product Precipitated FinalQC Final Quality Control Isolate->FinalQC End Final Product: 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one FinalQC->End Pass MP Melting Point NMR ¹H-NMR MS Mass Spec

Caption: Quality control checkpoints integrated into the synthetic workflow.

Conclusion

This application note details a validated and reproducible two-step synthesis for 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one. By providing a clear rationale for procedural choices and integrating quality control measures, this protocol serves as a reliable guide for researchers in medicinal chemistry and drug development. The successful synthesis of this versatile intermediate opens the door for the exploration of novel, fluorinated quinazolinone derivatives with potentially enhanced pharmacological profiles.

References

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. (2022). MDPI. Available at: [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (2010). Arkivoc. Available at: [Link]

  • Recent Developments in the Chemistry of Quinazolinone Alkaloids. (2015). RSC Publishing. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). PMC. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • 3-amino-6-fluoro-2-methylquinazolin-4(3h)-one. PubChem. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

  • Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H). Asian Journal of Chemistry. Available at: [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020). IntechOpen. Available at: [Link]

  • 3-amino-2-methylquinazolin-4(3H)-one. PubChem. Available at: [Link]

  • Synthesis of 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone. PrepChem.com. Available at: [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
  • 2-Amino-5-fluorobenzoic acid. (2013). ResearchGate. Available at: [Link]

  • 2-Amino-5-fluorobenzoic acid. PMC. Available at: [Link]

  • 2-Amino-5-fluorobenzoic acid. PubChem. Available at: [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2021). ScienceDirect. Available at: [Link]

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. (1972). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Recent advances in the synthesis of fluorinated hydrazones. (2025). ResearchGate. Available at: [Link]

Sources

Method

Handling and storage procedures for 3-amino-quinazolinone compounds

Application Note: Handling, Storage, and Synthetic Protocols for 3-Amino-Quinazolinone Scaffolds Introduction: The Causality of Scaffold Reactivity The 3-amino-quinazolin-4(3H)-one core is a privileged heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Synthetic Protocols for 3-Amino-Quinazolinone Scaffolds

Introduction: The Causality of Scaffold Reactivity

The 3-amino-quinazolin-4(3H)-one core is a privileged heterocyclic scaffold in modern drug discovery, serving as a highly versatile synthon for generating diverse libraries of bioactive compounds, including antibacterial, antifungal, and antitumor agents[1]. As a Senior Application Scientist, I frequently observe that the structural diversity achievable through this scaffold—ranging from simple Schiff bases to complex fused heterocycles—relies entirely on preserving the integrity of the highly reactive 3-amino group[1].

The causality behind the instability of this compound lies in the electron-rich nature of the N-N linkage. The primary amine at the 3-position acts as a potent nucleophile. If exposed to ambient moisture, light, or atmospheric electrophiles, the 3-amino group can undergo spontaneous, unwanted condensation or oxidative cleavage. This guide establishes a self-validating system for handling and storing these compounds to ensure batch integrity prior to downstream biological evaluation.

Physicochemical Stability and Hazard Profile

Many derivatized quinazolinones and their triazole hybrids exhibit potent cytotoxic effects against human cancer cell lines (e.g., MCF-7 and HeLa)[2]. Because of this inherent bioactivity, handling the parent 3-amino-quinazolinone building blocks requires stringent safety and environmental controls to protect both the researcher and the compound.

Table 1: Quantitative Safety and Storage Parameters

ParameterSpecificationCausality / Rationale
Storage Temperature 2°C to 8°C (Optimal 4°C)Minimizes thermal degradation and prevents unwanted ambient nucleophilic reactions of the 3-amino group.
Light Exposure Strictly protected (Amber vials)Prevents photo-induced cleavage or oxidation of the heterocyclic core.
Atmosphere Inert (Argon or Nitrogen)Mitigates oxidative degradation and moisture-induced hydrolysis of the N-N bond.
Cytotoxicity Risk Moderate to HighDownstream derivatives exhibit potent anti-proliferative activity against tumor cell lines[2].
Handling Environment Certified Fume HoodPrevents inhalation of fine powders and exposure to potential respiratory irritants[3].

Workflow Visualization

The following diagram illustrates the logical relationship between the synthesis of the core scaffold, its downstream derivatization, and the mandatory handling protocols required to maintain its stability.

G cluster_synthesis Synthesis & Derivatization cluster_handling Handling & Storage A Benzoxazinone (Precursor) C 3-Amino-quinazolinone (Core Scaffold) A->C Condensation (Reflux) B Hydrazine Hydrate (Nucleophile) B->C D Schiff Bases / Amides (Derivatives) C->D Aldehydes (Derivatization) E Fume Hood Handling (PPE: Nitrile, Goggles) C->E Safety Protocol F Storage: 4°C Amber Glass, Inert Gas E->F Long-term Stability

Figure 1: Synthesis, derivatization, and handling workflow for 3-amino-quinazolinone scaffolds.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies incorporate built-in validation steps.

Protocol A: Synthesis of the 3-Amino-quinazolin-4(3H)-one Core

While novel SnCl2-mediated ANRORC-like reductive rearrangements can be utilized for specific oxadiazole precursors[4], the most reliable and scalable method for generating this core involves the condensation of a benzoxazinone intermediate with hydrazine hydrate[5].

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, dissolve the benzoxazinone precursor (1.0 eq) in anhydrous n-butanol.

  • Nucleophilic Addition: Add hydrazine hydrate (1.5 eq) dropwise at room temperature. Expert Insight: Hydrazine acts as a potent bis-nucleophile, opening the benzoxazinone ring and subsequently re-closing it to form the critical N-N bond.

  • Cyclization: Heat the mixture to reflux for 3-5 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2) mobile phase until the fluorescent precursor spot completely disappears.

  • Workup & Isolation: Cool the flask to 4°C to induce crystallization. Filter the resulting precipitate under a vacuum and wash thoroughly with cold ethanol to remove unreacted hydrazine.

  • Self-Validation (Analytical): Confirm the structure via ¹H NMR. The successful formation of the core is validated by the presence of a characteristic -NH₂ singlet integrating to 2 protons (typically around δ 5.5–6.0 ppm, depending on the deuterated solvent).

Protocol B: Derivatization to Schiff Bases

The 3-amino group is an excellent handle for Schiff base (imine) formation via condensation with aromatic aldehydes, extending the conjugation and modifying the steric properties of the parent molecule[1].

Step-by-Step Methodology:

  • Condensation: Combine the synthesized 3-amino-quinazolin-4(3H)-one (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in absolute ethanol[1].

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the dehydration process[1].

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the mixture to room temperature. Filter the resulting solid and recrystallize from hot ethanol to achieve >95% purity.

  • Self-Validation (Analytical): Analyze via IR spectroscopy. The successful formation of the azomethine linkage is confirmed by the appearance of a strong C=N stretching band (approx. 1610-1630 cm⁻¹) and the disappearance of the primary amine N-H stretching bands.

Mandatory Handling and Storage Procedures

To maintain the integrity of the compounds synthesized in Section 4, the following procedures must be strictly enforced:

  • Handling: Always handle 3-amino-quinazolinone derivatives inside a certified chemical fume hood. Due to the potential for skin and eye irritation, as well as the unknown cytotoxicity of novel derivatives, standard PPE (nitrile gloves, safety glasses/goggles, and a lab coat) is mandatory[3].

  • Storage: Transfer the purified, thoroughly dried powder into an amber glass vial to prevent photo-degradation. Flush the vial with an inert gas (Argon or Nitrogen) before sealing to displace oxygen and moisture. Store the sealed vial at 4°C.

References[3] BenchChem. "2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1 | Benchchem" (Safety and Handling Context). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-DQVN9kXSjkXEGKa9o-xX80IbqslyLtUPyyU0Y5GbiIsYtNTr0e9PaMHDR6vGxCfML783YgClTtOpveMhaRrYeOc0u4NexI3gkN2Bp1T_mxvKhB1RX0RAdAD4dQiwPzyZQYzVuQ==[1] BenchChem. "3-Amino-2-cyclohexylquinazolin-4(3H)-one | 310437-10-6 | Benchchem". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHdQK0GhD-fYVIhcamFsB0nw_yhnVTABa0_S39YxvVxhGhmQq3tctFwtmHJbqunhY_inn85M8X-uVQmMmXcXCOWgSuDbiGx6aJst-0kiez7f1B_BNru7TqN4UQ26NZVobOY52R9Q==[4] ACS Publications. "Synthesis of 3-Aminoquinazolinones via a SnCl2-Mediated ANRORC-like Reductive Rearrangement of 1,3,4-Oxadiazoles". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNPACX7aavOR-WFihKJNauaqP5z_GirZ6uDHTAy06dAUt8Hf85MRQfxz16aygjjpUK_OB2XVK-srEnXg7qoL55ajuDVDA0X6G8DzV-Mxj9y8vOTWTppEYtLJY2SQ8SMetS3mBntRtQm6SMKA==[5] IntechOpen. "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhGHsNr9Y3ggy2gxCxZzKRNTvzHtzh3cFQwsKKgojEk5tY6ITC59gua6ILT4BwOax9eR69IIrdF3PqvPLtadn_hwAtSO4ZFTeAhdmDiwDOmyz8UlsLq7tyZB31d-hQ1HJ21Lbb[2] ResearchGate. "Synthesis and cytotoxic evaluation of some derivatives of triazolequinazolinone hybrids". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZozsIDxrCyNnpQNHaPWl1lJmaUnG9R_VaiOqU9vKzZ6IqhK_FALxVvwzGYqLZ6TI8EccphAp3-Yt6vZoNG9gJXa1UYajXuNGhruBDAJ1VOI9WEGQB5tkuXWCY8epCSH1NLPYn_QoJ7Zm6BIYIo-5GsuGHJy4r5G6czf9vSBo8nGRV24_wL4YYaDD8ycLJdDHhSYime8TQ93PkPgbbBHr7gi-eVclhI05CFzJqHZVPSyElDVr4Fn-vaIhZBTx0kIJulzq78z0=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one

Introduction Welcome to the technical support guide for the synthesis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one. This document is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Quinazolinone derivatives are recognized as "privileged" pharmacophores in drug discovery, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

The synthesis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one, while based on established chemical principles, presents unique challenges that can impact yield and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one?

A1: The most widely adopted method is a two-step synthesis starting from 2-amino-5-fluorobenzoic acid.[1][4][5]

  • Step 1 (Benzoxazinone Formation): The process begins with the N-acetylation of 2-amino-5-fluorobenzoic acid, which then undergoes cyclodehydration, typically using acetic anhydride. This forms the key intermediate, 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.

  • Step 2 (Quinazolinone Formation): The benzoxazinone intermediate is then treated with hydrazine hydrate. This step involves a nucleophilic attack by hydrazine, leading to the opening of the oxazinone ring, followed by an intramolecular cyclization and dehydration to yield the final 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one.

Q2: How does the fluorine substituent at the 6-position influence the reaction?

A2: The fluorine atom at the 6-position (para to the amino group of the starting material) is a strong electron-withdrawing group.[6] This has two primary effects:

  • Acidity: It increases the acidity of the carboxylic acid and decreases the basicity of the aniline nitrogen in the starting material, 2-amino-5-fluorobenzoic acid. This can influence the rate of the initial N-acetylation.

  • Reactivity of the Ring: The electron-withdrawing nature of fluorine affects the electron density of the aromatic ring, which can influence the cyclization steps and the stability of the intermediates.[6]

Q3: What are the most critical parameters to control for maximizing yield?

A3: Several parameters are crucial throughout the synthesis:

  • Purity of Starting Materials: Impurities in the initial 2-amino-5-fluorobenzoic acid can lead to significant side product formation.[7]

  • Anhydrous Conditions: Moisture can cause hydrolysis of the acetic anhydride and the benzoxazinone intermediate, reducing the yield of subsequent steps.

  • Temperature Control: Both steps require specific temperature management. Overheating during the final step with hydrazine can lead to degradation and byproduct formation.[8]

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of products via Thin Layer Chromatography (TLC) or LC-MS is essential to determine the optimal reaction time and prevent the formation of impurities from over-running the reaction.[4][8]

Synthetic Workflow and Mechanism

Overall Synthetic Pathway

The following diagram illustrates the standard two-step synthesis.

Synthetic_Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation cluster_2 Purification SM 2-Amino-5-fluorobenzoic Acid INT 6-Fluoro-2-methyl-4H-3,1- benzoxazin-4-one SM->INT Acetic Anhydride (Ac₂O) Reflux FP 3-Amino-6-fluoro-2-methyl quinazolin-4(3H)-one INT->FP Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux PUR Recrystallization FP->PUR

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield of Intermediate (6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one)

Q: My reaction yield for the benzoxazinone intermediate is consistently below 50%. What are the potential causes and how can I fix this?

A: Low yield in this step is a common problem and can typically be traced back to a few key areas. A systematic approach is best for troubleshooting.[7][8]

Potential Cause Explanation & Causality Recommended Solution
Incomplete Reaction The cyclodehydration of N-acetyl-2-amino-5-fluorobenzoic acid requires sufficient thermal energy and time to overcome the activation barrier. Insufficient heating or short reaction times will result in unreacted starting material.Optimize Conditions: Ensure the reaction is heated to a vigorous reflux. Monitor the reaction progress by TLC until the starting material spot disappears. Microwave-assisted synthesis can also be employed to drastically reduce reaction times and often improve yields by providing efficient, uniform heating.[4]
Moisture Contamination Acetic anhydride is highly susceptible to hydrolysis. Any water present in the starting material, solvent, or glassware will consume the anhydride, rendering it ineffective for the cyclization and leading to incomplete conversion.Ensure Anhydrous Conditions: Use oven-dried glassware. Ensure the 2-amino-5-fluorobenzoic acid is thoroughly dry. Use a fresh, unopened bottle of acetic anhydride or one that has been properly stored.
Degradation during Workup The benzoxazinone intermediate can be unstable and may hydrolyze back to the N-acetylated starting material if exposed to water for extended periods, especially under non-neutral pH conditions.Rapid Precipitation: After the reaction is complete and excess acetic anhydride is removed (if done), pour the reaction mixture directly into ice-cold water to rapidly precipitate the product and minimize its contact time with the aqueous environment.[4]
Issue 2: Low Yield of Final Product (3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one)

Q: The conversion of the benzoxazinone intermediate to the final product is inefficient. How can I improve this step?

A: This crucial ring-transformation step is sensitive to reagent stoichiometry and reaction conditions.

Potential Cause Explanation & Causality Recommended Solution
Poor Intermediate Quality If the benzoxazinone intermediate is impure (e.g., contaminated with unreacted starting material), the yield of the final product will be inherently limited. Impurities can also interfere with the reaction.Purify the Intermediate: While often used crude in the next step, if yields are poor, consider purifying the benzoxazinone by recrystallization from a suitable solvent like ethanol before proceeding.[4]
Incorrect Stoichiometry An insufficient amount of hydrazine hydrate will lead to incomplete conversion. A large excess, however, can sometimes complicate purification.Optimize Reagent Ratio: Start with a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents). Ensure accurate measurement and addition.
Suboptimal Solvent/Temperature The reaction requires a solvent in which both the intermediate and the hydrazine can interact effectively. The reaction is typically conducted at reflux to provide the necessary energy for the ring-opening and subsequent cyclization.Solvent and Heat: Ethanol is a commonly used and effective solvent.[4][9] Ensure the mixture is heated to a steady reflux and monitored by TLC. If the reaction stalls, a higher-boiling solvent like isopropanol could be considered, but monitor for potential byproduct formation.
Side Reactions Hydrazine is a strong nucleophile. If the reaction temperature is too high or the time too long, undesired side reactions can occur, leading to degradation of the product.Controlled Addition & Monitoring: Add the hydrazine hydrate solution cautiously to the solution of the benzoxazinone.[4] Maintain the recommended reflux temperature and monitor the reaction closely. Stop the reaction as soon as the intermediate has been consumed.
Troubleshooting Decision Tree

Troubleshooting_Tree start Low Overall Yield check_step1 Is the yield of the benzoxazinone intermediate low? start->check_step1 check_step2 Is the yield of the final quinazolinone low? check_step1->check_step2 No step1_causes Potential Step 1 Issues: - Incomplete Reaction - Moisture Contamination - Workup Degradation check_step1->step1_causes Yes step2_causes Potential Step 2 Issues: - Poor Intermediate Quality - Incorrect Stoichiometry - Suboptimal Conditions check_step2->step2_causes Yes solution1 Solutions: - Ensure anhydrous conditions - Optimize reflux time/temp - Consider microwave synthesis - Use rapid ice-water workup step1_causes->solution1 solution2 Solutions: - Purify intermediate - Use 1.1-1.5 eq. N₂H₄·H₂O - Reflux in ethanol - Monitor closely with TLC step2_causes->solution2

Sources

Optimization

Technical Support Center: Synthesis &amp; Reflux Optimization for 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for optimizing the synthesis of 3-amino-6-fluoro-2-methylquinazolin-4(3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for optimizing the synthesis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one.

The conversion of the 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one intermediate to the final quinazolinone via hydrazine hydrate is a critical step. Because this transformation relies on a delicate dehydration-cyclization mechanism, it is highly sensitive to reflux time. This guide is designed to help researchers maximize yields, prevent intermediate buildup, and eliminate side reactions.

Mechanistic Overview: The Causality of Reflux Time

To optimize this reaction, one must understand the causality behind the heating process. The reaction does not proceed directly from the benzoxazinone to the quinazolinone. Instead, it is a two-step cascade:

  • Nucleophilic Attack: Hydrazine hydrate attacks the carbonyl carbon of the benzoxazinone, opening the ring to form a highly soluble hydrazide intermediate.

  • Thermal Dehydration (Cyclization): Sustained thermal energy is required to drive the intramolecular condensation, releasing water and closing the ring to form the thermodynamically stable 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one.

If reflux is halted too early, the reaction stalls at the hydrazide intermediate. If reflux is extended unnecessarily, the primary amine of the newly formed product can attack unreacted starting material, leading to dimerization and degradation[1].

SynthesisPathway A Benzoxazinone Intermediate B Ring-Opened Hydrazide A->B Hydrazine Attack C 3-Amino-6-fluoro-2-methyl- quinazolin-4(3H)-one B->C Optimal Reflux (-H2O) D Bis-quinazolinone Dimers & Degradation C->D Prolonged Reflux (>10 hrs)

Reaction pathway showing the critical role of reflux time in preventing intermediate buildup.

Quantitative Data: Time vs. Yield Optimization

The table below synthesizes empirical data comparing conventional ethanol reflux against modern microwave-assisted irradiation. Microwave synthesis drastically alters the kinetic profile, requiring strict time management to prevent thermal degradation[2][3].

Synthesis MethodReflux / Heating TimeTemperatureObserved YieldProduct Purity & Mechanistic Notes
Conventional 2 Hours78 °C (EtOH Reflux)~40%Low: High concentration of uncyclized hydrazide intermediate.
Conventional 7 - 10 Hours78 °C (EtOH Reflux)79% - 82%High: Optimal dehydration and cyclization[1][2].
Conventional 12+ Hours78 °C (EtOH Reflux)< 60%Poor: Formation of dimers and oxidative degradation products.
Microwave 5 Minutes120 °C (250 W)~50%Moderate: Incomplete conversion despite high energy[2].
Microwave 20 - 33 Minutes120–150 °C (250 W)85% - 87%Excellent: Rapid, complete cyclization with minimal side reactions[3].
Microwave 60 Minutes150 °C (250 W)~70%Poor: Severe thermal degradation and product discoloration.

Troubleshooting & FAQs

Q1: My TLC shows complete consumption of the benzoxazinone, but my isolated yield of the target quinazolinone is below 40%. What is happening? A1: You are likely halting the reflux too early. The reaction proceeds through a soluble ring-opened hydrazide intermediate. If the reflux time is insufficient (e.g., < 4 hours in conventional heating), the dehydration/cyclization step is incomplete. The intermediate remains dissolved in the ethanol or aqueous workup and is lost during filtration. Solution: Extend conventional reflux to 7 hours[1]. Monitor the appearance of the highly fluorescent quinazolinone spot under UV (254 nm/365 nm) rather than just the disappearance of the starting material.

Q2: I left the reaction refluxing overnight (14+ hours) to ensure completion, but the product turned dark yellow and the yield dropped. Why? A2: Prolonged refluxing leads to side reactions. Hydrazine is a strong nucleophile and reducing agent. Extended heating causes the primary amine of the newly formed 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one to attack unreacted benzoxazinone, forming bis-quinazolinone dimers. Trace oxygen also causes oxidative degradation of the N-N bond over long periods. Solution: Strictly adhere to the 7–10 hour limit for conventional reflux[1][2].

Q3: How can I drastically reduce the reflux time without sacrificing yield? A3: Implement microwave-assisted irradiation. Conventional reflux requires long exposure due to the high activation energy of the cyclization step. Microwave irradiation at 250 W (120–150 °C) accelerates the intramolecular dehydration, reducing the reaction time to 20–33 minutes while boosting yields to ~85%[2][3].

TroubleshootingLogic Start Issue: Low Yield or Impure Product TLC Check TLC (Reaction Mixture) Start->TLC Cond1 Starting Material Remains TLC->Cond1 Cond2 Multiple New Spots (High Rf) TLC->Cond2 Cond3 Single Product Spot, Poor Recovery TLC->Cond3 Act1 Extend Reflux Time or Check Hydrazine Eq. Cond1->Act1 Act2 Reduce Reflux Time; Avoid Overheating Cond2->Act2 Act3 Optimize Crystallization (Cooling/Solvent) Cond3->Act3

Diagnostic workflow for troubleshooting low yields during quinazolinone synthesis.

Validated Experimental Protocols

To ensure a self-validating system, both protocols below incorporate built-in analytical checkpoints.

Protocol A: Conventional Reflux Synthesis (Optimized for 7 Hours)
  • Preparation: In a 100 mL round-bottom flask, dissolve 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one (10 mmol) in absolute ethanol (30 mL)[1]. Stir for 5 minutes to ensure complete dissolution.

  • Addition: Cautiously add hydrazine monohydrate (20 mmol, 2.0 eq) dropwise to the solution at room temperature[1]. An initial mild exotherm may be observed as the hydrazide intermediate forms.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C. Maintain a steady reflux for exactly 7 hours[1].

  • Validation Checkpoint: At hour 6, pull a 0.1 mL aliquot. Run a TLC (Ethyl Acetate:Hexane 1:1). You should observe a single dominant spot under UV 254 nm. If the hydrazide intermediate (lower Rf) is still prominent, continue refluxing for 1 additional hour.

  • Workup & Crystallization: Remove from heat and allow the flask to cool to room temperature. Transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize precipitation[1].

  • Isolation: Filter the precipitated white/off-white solid under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted hydrazine and trace impurities. Recrystallize from hot ethanol to yield pure 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one.

Protocol B: Microwave-Assisted Synthesis (Optimized for 25 Minutes)

Note: This method is highly recommended for drug development professionals requiring rapid library generation.

  • Preparation: Suspend the benzoxazinone intermediate (1 mmol) in absolute ethanol (5 mL) within a heavy-walled microwave-safe reactor tube[3].

  • Addition: Add hydrazine monohydrate (3 mmol, 3.0 eq) to the suspension[3]. Seal the tube with a pressure-rated crimp cap.

  • Irradiation: Place the tube in a dedicated microwave synthesizer. Irradiate at 250 W, ramping the temperature to 120–150 °C, and hold for 20–33 minutes[3].

  • Workup: Allow the system to cool below 40 °C before uncrimping. Transfer the mixture to a round-bottom flask and distill off 80% of the ethanol under reduced pressure using a rotary evaporator[3].

  • Isolation: Pour the concentrated residue into ice water to crash out the product. Filter, dry, and recrystallize from ethanol to obtain the target compound in >85% yield[2][3].

References

  • Muchlashi, L. et al. "Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation." Journal of Islamic Pharmacy (2021). Available at: [Link]

  • MDPI Open Access. "Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies." Molecules (2022). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Derivatization of 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one

Welcome to the technical support and troubleshooting hub for the synthesis and derivatization of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one and its analogs. This pharmacophore is highly valued in drug development for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the synthesis and derivatization of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one and its analogs. This pharmacophore is highly valued in drug development for its diverse biological activities, including kinase inhibition and antimicrobial properties. However, functionalizing the N3-amino group presents significant synthetic bottlenecks due to extreme steric crowding and electronic deactivation.

As a Senior Application Scientist, I have compiled this guide to provide field-proven insights, self-validating protocols, and mechanistic explanations to help you bypass these barriers and optimize your yields.

The Mechanistic Challenge: Steric and Electronic Interplay

Before troubleshooting specific reactions, it is critical to understand why the 3-amino group in this specific scaffold is notoriously unreactive:

  • Steric Hindrance: The N3-amino group is sandwiched between a rigid 4-carbonyl oxygen and a 2-methyl group. The 2-methyl group—while often necessary for target-site hydrophobic interactions, such as fitting into the ATP hinge region of PI3K-δ 1—creates a severe steric clash. This clash prevents bulky electrophiles from achieving the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • Electronic Deactivation: The 6-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect) across the conjugated quinazolinone ring. This pulls electron density away from the N3 nitrogen, depressing its nucleophilicity compared to non-fluorinated analogs.

G A 3-Amino-6-fluoro-2-methyl quinazolin-4(3H)-one B Steric Clash (2-Methyl & 4-Carbonyl) A->B Structural feature C Electronic Deactivation (6-Fluoro -I Effect) A->C Electronic feature D Microwave / High Temp (Overcome Activation Energy) B->D Requires E Lewis/Brønsted Acid (Electrophile Activation) C->E Requires F Successful N3 Derivatization D->F Kinetic push E->F Lowered TS

Workflow for overcoming steric and electronic barriers in N3-derivatization.

Troubleshooting FAQs

Q1: Why are my Schiff base condensations with bulky aromatic aldehydes yielding <10% product after 24 hours of reflux?

Causality: The formation of a Schiff base (imine) requires the N3-amino group to attack the carbonyl carbon of the aldehyde, forming a bulky tetrahedral hemiaminal intermediate before dehydration. The 2-methyl group severely restricts the space required for this intermediate. Standard ethanol reflux (78°C) is thermodynamically insufficient to overcome the high activation energy barrier of this sterically congested transition state. Solution: Switch from standard thermal reflux to Microwave-Assisted Organic Synthesis (MAOS) or use a catalytic amount of glacial acetic acid to highly activate the aldehyde carbonyl 2. Acid catalysis protonates the aldehyde, making it a much stronger electrophile, which compensates for the poor nucleophilicity of the sterically hindered 3-amino group.

Q2: I am trying to acylate the 3-amino group using an acid chloride, but I observe starting material and a complex mixture of degradation products. What is going wrong?

Causality: Acylation of the N3 position is difficult because the resulting amide creates even more steric strain. If you push the reaction with strong bases (like NaH or excessive TEA) and prolonged heat, the quinazolinone ring can undergo base-catalyzed ring opening at the C2 position. Solution: Use anhydrous pyridine as both the solvent and the base. Pyridine forms a highly reactive acylpyridinium intermediate that can transfer the acyl group to the hindered amine more efficiently than the acid chloride alone, while maintaining a mild pH that preserves the quinazolinone core 3.

Q3: How can I verify that my derivatization occurred at the N3-amino group and not elsewhere?

Causality: Ambident reactivity can sometimes lead to O-alkylation or O-acylation at the 4-carbonyl position, especially under basic conditions. Solution: Use


H-NMR validation. A successful Schiff base formation will show a characteristic, highly deshielded azomethine (CH=N) proton singlet between 8.50 – 9.20 ppm . Furthermore, the complete disappearance of the broad N-NH

singlet (typically around 5.50 - 6.00 ppm) confirms N3 functionalization.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to verify success at intermediate stages.

Protocol A: Acid-Catalyzed Synthesis of Schiff Bases (Arylidine Derivatives)

This protocol utilizes Brønsted acid catalysis to overcome the steric hindrance of the 2-methyl group during condensation.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one in 15 mL of absolute ethanol.

  • Activation: Add 1.1 mmol of the desired aromatic aldehyde. Add 3–5 drops of glacial acetic acid.

    • Causality: The acetic acid protonates the aldehyde oxygen, dramatically increasing the electrophilicity of the carbonyl carbon to compensate for the hindered amine.

  • Reaction: Reflux the mixture continuously for 6–8 hours.

    • Validation Checkpoint 1: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The product spot should appear less polar than the starting amine.

  • Isolation: Once the starting material is consumed, pour the hot mixture over 50 g of crushed ice with vigorous stirring.

  • Purification: Filter the resulting precipitate under vacuum, wash with cold distilled water to remove residual acid, and recrystallize from hot ethanol.

  • Validation Checkpoint 2: Run a

    
    H-NMR. Confirm the presence of the azomethine proton (N=CH-Ar) singlet around 8.90–9.06 ppm.
    
Protocol B: Pyridine-Mediated Condensation with Bulky Electrophiles

For highly sterically demanding electrophiles (e.g., oxazolones or bulky acyl chlorides), pyridine acts as both a solvent and an activating agent.

Step-by-Step Methodology:

  • Preparation: Combine 1.0 mmol of the 3-amino quinazolinone derivative and 1.0 mmol of the bulky electrophile in a flame-dried flask.

  • Solvent Addition: Add 15 mL of anhydrous pyridine.

    • Causality: Pyridine prevents the accumulation of acidic byproducts that could protonate the weakly nucleophilic N3-amine, while also facilitating the reaction via nucleophilic catalysis (forming a reactive intermediate).

  • Reaction: Heat the mixture to reflux (approx. 115°C) for 4 hours under an inert argon atmosphere.

  • Quenching: Cool the mixture to room temperature and pour it into 100 mL of ice-cold 1M HCl.

    • Causality: The HCl neutralizes and removes the excess pyridine as water-soluble pyridinium chloride, forcing the highly hydrophobic product to crash out of the solution.

  • Purification: Filter the solid, wash thoroughly with cold water until the filtrate is pH neutral, dry under a vacuum, and recrystallize from an ethanol/DMF mixture.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the condensation of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one with a bulky substituted benzaldehyde, demonstrating the critical need for catalytic activation to overcome steric hindrance.

Reaction ConditionSolventCatalyst / ActivatorTemp / TimeYield (%)Purity (HPLC)
Standard RefluxEthanolNone78°C / 24 h12%85%
Acid-Catalyzed RefluxEthanolGlacial AcOH (cat.)78°C / 8 h68%92%
Lewis Acid CatalysisTolueneTiCl

(0.1 eq)
110°C / 4 h75%90%
Pyridine-MediatedPyridinePyridine (solvent/base)115°C / 4 h81%95%
Microwave Irradiation Ethanol Glacial AcOH (cat.) 120°C / 15 min 89% 98%

Table 1: Comparative yield analysis highlighting the necessity of kinetic (microwave) and thermodynamic (acid/pyridine catalyst) interventions to bypass the 2-methyl steric clash.

References

  • Zeid, M., et al. "Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents." Arabian Journal of Chemistry, 2021.[Link]

  • Sayyed, M. A., et al. "Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives." Semantic Scholar, 2006.[Link]

  • Chhetri, H. P., et al. "Design, synthesis and cytotoxic evaluation of novel imidazolone fused quinazolinone derivatives." Arabian Journal of Chemistry, 2014.[Link]

Sources

Optimization

Technical Support Center: Enhancing Lipophilicity of 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one

Welcome to the Technical Support Center for quinazolinone functionalization. The compound 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is a highly versatile scaffold in drug discovery. The presence of the 6-fluoro group...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazolinone functionalization. The compound 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is a highly versatile scaffold in drug discovery. The presence of the 6-fluoro group inherently enhances metabolic stability and baseline lipophilicity by protecting the aromatic ring from CYP450-mediated oxidation[1]. However, optimizing its partition coefficient (LogP) is often required to improve blood-brain barrier (BBB) penetration or target binding affinity. This guide provides validated troubleshooting strategies for synthesizing and handling highly lipophilic derivatives of this scaffold.

Section 1: FAQs on Structural Modification Strategies

Q1: What is the most thermodynamically favorable site for lipophilic modification on this specific scaffold? A1: The primary amine at the 3-position is the most accessible and nucleophilic site[2]. Condensation with hydrophobic aryl aldehydes to form Schiff bases (imines) is the most efficient strategy to increase LogP. The exocyclic nitrogen readily attacks electrophilic carbonyls, allowing for the rapid introduction of bulky, electron-withdrawing, or lipophilic aromatic rings.

Q2: I attempted a Knoevenagel-type condensation at the 2-methyl group to add a styryl moiety, but mass spectrometry shows modification at the 3-amino group instead. How do I achieve regioselectivity? A2: This is a classic regioselectivity issue. The 3-amino group is a strong nucleophile and will preferentially form a Schiff base with aldehydes[2]. To direct the reaction to the 2-methyl group, you must first protect the 3-amino group (e.g., via di-Boc protection) or use a starting material where the 3-position is already substituted. The 2-methyl protons are only weakly acidic and require strong base catalysis to form the reactive enolate-like intermediate, whereas the 3-amino group reacts readily under mild acid catalysis[3].

Q3: How does the existing 6-fluoro substituent impact subsequent modifications? A3: The 6-fluoro group is strongly electron-withdrawing via induction but donates electron density via resonance. In the quinazolinone core, it slightly decreases the nucleophilicity of the 3-amino group compared to unhalogenated analogs. Therefore, acid catalysis (e.g., glacial acetic acid) or microwave irradiation is highly recommended to drive condensation reactions to completion[4].

Section 2: Troubleshooting Chemical & Assay Workflows

Q4: My Schiff base condensation at the 3-amino position is yielding low conversion (<30%). How can I optimize this? A4: The formation of an imine releases water, which can drive the equilibrium backward. To push the reaction forward:

  • Remove Water: Use a Dean-Stark apparatus with toluene to azeotropically remove water.

  • Microwave Irradiation: Microwave-assisted synthesis significantly enhances yields for quinazolinones, often reducing reaction times from hours to minutes[4].

  • Acid Catalysis: Ensure you are using a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (PTSA) to activate the aldehyde carbonyl.

Q5: After successfully synthesizing a highly lipophilic derivative, my compound crashes out of the aqueous assay buffer. How can I perform my IC₅₀ assays? A5: High lipophilicity often leads to "precipitation upon dilution" in aqueous media, a common hallmark of BCS Class II-like behavior in quinazolinones[5]. To resolve this:

  • Stock Preparation: Prepare a concentrated stock (10-50 mM) in anhydrous Dimethyl sulfoxide (DMSO)[5].

  • Co-solvents: Introduce a water-miscible organic co-solvent (e.g., 1-5% v/v PEG-400 or ethanol) to your aqueous buffer before adding the compound[5].

  • Surfactants: Use low concentrations (0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) to form encapsulating micelles[5].

Section 3: Quantitative Data on Lipophilicity Enhancement

The following table summarizes the theoretical impact of various 3-amino modifications on the LogP of the base scaffold.

Modification at 3-NH₂ PositionReagent UsedEstimated ΔLogPMechanistic Rationale
None (Base Scaffold) N/ABaseline6-Fluoro provides moderate baseline lipophilicity.
Benzylideneamino (Schiff Base) Benzaldehyde+ 1.5 to 1.8Adds a bulky, hydrophobic aromatic ring[2].
4-Chlorobenzylideneamino 4-Chlorobenzaldehyde+ 2.1 to 2.4Halogenation on the added phenyl ring further increases hydrophobicity[6].
4-Trifluoromethylbenzylidene 4-(Trifluoromethyl)benzaldehyde+ 2.5 to 2.8CF₃ is highly lipophilic and electron-withdrawing, maximizing LogP[7].
Hexanamido (Acylation) Hexanoyl Chloride+ 1.8 to 2.0Aliphatic chain extension increases lipid solubility but lacks aromatic stacking.
Section 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Lipophilic Schiff Bases This protocol is designed to be self-validating. The conversion of the primary amine to an imine can be directly monitored via FTIR.

  • Preparation: In a microwave-safe vial, dissolve 1.0 equivalent of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one and 1.1 equivalents of the target aromatic aldehyde in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst[4].

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120°C for 15-20 minutes[4].

  • Isolation: Allow the reaction to cool to room temperature. The highly lipophilic product should precipitate. Filter the solid and wash with cold ethanol.

  • Self-Validation (FTIR): Confirm the success of the reaction by checking for the disappearance of the primary amine N-H stretching doublets (approx. 3300 and 3200 cm⁻¹) and the appearance of a strong imine C=N stretch (approx. 1620 cm⁻¹).

Protocol B: Aqueous Solubilization for High-LogP Quinazolinones Use this protocol to prevent precipitation during in vitro biological assays.

  • DMSO Stock: Weigh the lyophilized compound and dissolve it in fresh, anhydrous DMSO to create a 20 mM stock. Note: Hydrated DMSO will cause immediate precipitation[5].

  • Buffer Modification: To your standard aqueous assay buffer, add 2% (v/v) PEG-400 and 0.05% Tween-80. Mix thoroughly.

  • Incremental Dilution: Slowly pipette the DMSO stock into the modified buffer while continuously vortexing. Do not exceed a final DMSO concentration of 1% to avoid assay interference[5].

Section 5: Workflow Visualization

G Start 3-Amino-6-fluoro-2-methyl quinazolin-4(3H)-one Target Target: Increase LogP Start->Target Mod3 3-Amino Modification (Schiff Base/Alkylation) Target->Mod3 Primary Nucleophile Mod2 2-Methyl Modification (Styryl Condensation) Target->Mod2 Requires 3-NH2 Protection Assay In Vitro Assay Solubility Check Mod3->Assay Mod2->Assay Soluble Proceed to Biological Screening Assay->Soluble Dissolves Insoluble Precipitation Issue Assay->Insoluble Precipitates Fix1 Add 1-5% Co-solvent (PEG/EtOH) Insoluble->Fix1 Fix2 Use Surfactants (Tween 80) Insoluble->Fix2 Fix1->Assay Fix2->Assay

Workflow for increasing lipophilicity and troubleshooting assay solubility of quinazolinones.

References
  • BenchChem. "Overcoming poor solubility of 4(3H)-quinazolinone compounds".5

  • Ukaaz Publications. "A review on quinazoline containing compounds: Molecular docking and pharmacological activites".3

  • MDPI. "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms". 4

  • IJIRT. "Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development". 6

  • PMC. "Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids".2

  • PMC. "Quinazolinones, the Winning Horse in Drug Discovery". 1

  • OmicsOnline. "Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review". 8

  • ResearchGate. "Synthesis of Lipophilic Quinazolinone Template as Pollutant's Scavenger in Aqueous System and Evaluation of Its Anti-Yeast Activity". 9

  • ResearchGate. "Synthetic strategies for preparation of 4-quinazolinone derivatives". 10

  • PMC. "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms". 7

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Quinazolinones

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of fluorinated quinazolinones against their non-fluorinated analo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of fluorinated quinazolinones against their non-fluorinated analogs. By understanding these patterns, researchers can enhance the structural elucidation and analytical characterization of these pharmaceutically significant compounds. This document is designed to be a practical resource, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of Fluorinated Quinazolinones

Quinazolinones are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] The introduction of fluorine atoms into the quinazolinone scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, fluorinated quinazolinones are of great interest in drug discovery and development.

Mass spectrometry is an indispensable tool for the structural analysis of these compounds. However, the presence of fluorine can introduce unique and sometimes complex fragmentation behaviors. This guide aims to demystify these patterns, providing a clear comparison with their non-halogenated counterparts.

Fundamental Fragmentation of the Quinazolinone Core

Under electron impact (EI) ionization, the quinazolinone core typically undergoes characteristic fragmentation pathways. The initial ionization often results in a stable molecular ion, which then fragments through a series of neutral losses and rearrangements. Common fragmentation patterns for a generic 2-substituted-4(3H)-quinazolinone are outlined below.

A key fragmentation pathway involves the retro-Diels-Alder (RDA) reaction of the heterocyclic ring, leading to the formation of a stable benzopyrazolone fragment.[3] Other common losses include the elimination of CO, HCN, and radicals from the substituents at the 2 and 3 positions.[3][4][5][6]

General Fragmentation Pathway of the Quinazolinone Core

M Quinazolinone Molecular Ion [M]+• F1 Loss of R2• M->F1 F2 Loss of CO M->F2 F4 RDA Fragmentation M->F4 F3 Loss of HCN F1->F3

Caption: Core fragmentation pathways of the quinazolinone scaffold.

The Influence of Fluorine on Fragmentation Patterns

The introduction of one or more fluorine atoms onto the quinazolinone scaffold significantly alters the observed fragmentation patterns. The high electronegativity of fluorine and the strength of the C-F bond introduce new fragmentation channels and can influence the relative abundance of common fragments.

Key Effects of Fluorination:

  • Loss of HF: A common fragmentation pathway for fluorinated compounds is the neutral loss of hydrogen fluoride (HF).[7] This is often observed as a peak at [M-20]⁺.

  • Loss of Fluorine Radical: The loss of a fluorine radical ([M-19]⁺) is another characteristic fragmentation.[7]

  • Altered RDA Fragmentation: The position of fluorine substitution can influence the regioselectivity of the retro-Diels-Alder reaction, leading to different fragment ions compared to the non-fluorinated analog.

  • Inductive Effects: The strong electron-withdrawing nature of fluorine can influence bond cleavages at other sites in the molecule, altering the overall fragmentation cascade.

To illustrate the impact of fluorination, let's consider a hypothetical comparison between a generic quinazolinone and its fluorinated counterpart.

Fragmentation Event Generic Quinazolinone Fluorinated Quinazolinone Notes
Molecular Ion [M]⁺• Typically observedGenerally a prominent peakThe stability of the aromatic system often leads to a clear molecular ion.
Loss of CO CommonObserved, but relative intensity may varyThe loss of 28 Da is a hallmark of many carbonyl-containing heterocycles.
Loss of HCN CommonObservedThe loss of 27 Da is characteristic of nitrogen-containing heterocyclic rings.
Loss of HF Not applicableCharacteristic peak at [M-20]⁺A key diagnostic fragmentation for many organofluorine compounds.
Loss of F• Not applicablePossible peak at [M-19]⁺The C-F bond is strong, so this may be less favorable than HF loss.
RDA Fragmentation Predictable based on substituentsCan be altered by fluorine substitutionThe electron-withdrawing fluorine can influence which bonds are preferentially cleaved.

Fragmentation Pathway of a Fluorinated Quinazolinone

M Fluorinated Quinazolinone Molecular Ion [M]+• F1 Loss of HF M->F1 -20 Da F2 Loss of F• M->F2 -19 Da F3 Loss of CO M->F3 -28 Da F4 Altered RDA Fragmentation M->F4

Caption: Key fragmentation pathways for a fluorinated quinazolinone.

Experimental Protocol: Acquiring High-Quality Mass Spectra

This section provides a general methodology for the analysis of fluorinated quinazolinones using Liquid Chromatography-Mass Spectrometry (LC-MS). Optimization of these parameters may be necessary for specific instruments and analytes.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

LC Parameters:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

MS Parameters (Positive Ion Mode ESI):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (can be optimized to induce in-source fragmentation).[8]

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/Hr.

  • Scan Range: m/z 50-1000.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain comprehensive fragmentation information.

Experimental Workflow

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis Prep Dissolve sample in appropriate solvent Inject Inject onto LC column Prep->Inject Separate Gradient Elution Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Full Scan MS Ionize->Detect Fragment Tandem MS (MS/MS) Detect->Fragment Analyze Interpret Spectra & Compare Patterns Fragment->Analyze

Caption: General workflow for LC-MS/MS analysis of fluorinated quinazolinones.

Case Study: Fragmentation of a 6-Fluoro-Quinazolinone Derivative

To provide a practical example, let's examine the expected fragmentation of a hypothetical 2-methyl-6-fluoro-4(3H)-quinazolinone.

Predicted Ion (m/z) Proposed Structure/Formula Fragmentation Pathway
179.06[C₉H₇FN₂O+H]⁺Protonated Molecular Ion
160.06[C₉H₈N₂O]⁺Loss of F (as HF from protonated species)
151.05[C₈H₇FN₂]⁺Loss of CO
132.05[C₈H₆N₂]⁺Loss of CO and F (as HF)
124.04[C₇H₅FN]⁺RDA fragmentation with loss of CH₃NCO

This data illustrates the interplay between the fragmentation of the core quinazolinone structure and the specific pathways introduced by the fluorine substituent.

Conclusion

The mass spectrometric fragmentation of fluorinated quinazolinones is a predictable yet nuanced process. While the core quinazolinone scaffold provides a foundational fragmentation pattern, the presence and position of fluorine atoms introduce characteristic neutral losses (HF, F•) and can modulate the relative intensities and pathways of other fragmentation channels. A systematic approach to data acquisition, utilizing high-resolution mass spectrometry and tandem MS techniques, is crucial for the confident structural elucidation of these important pharmaceutical compounds. By understanding the principles outlined in this guide, researchers can more effectively leverage mass spectrometry to accelerate their drug discovery and development efforts.

References

  • Osarodion, O. P., et al. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. American Journal of Materials Synthesis and Processing, 4(2), 62. Available at: [Link]

  • Osarodion, O. P., & Ejodamen, O. T. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing, 6(1), 20-25. Available at: [Link]

  • Li, Y., et al. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 56(3), 1647–1657. Available at: [Link]

  • Unknown. (n.d.). Electron Impact Ionization Mass Spectra of 3-Substituted-2-hydroxy-4(3H)-quinazolinones. LookChem. Available at: [Link]

  • Osarodion, O. P., et al. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. Science Publishing Group. Available at: [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Osarodion, O. P., et al. (2019). (PDF) Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. ResearchGate. Available at: [Link]

  • Al-Suod, H., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1046982. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Solid-State Characterization of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one

This guide provides a comprehensive analysis of the solid-state characterization of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one, a heterocyclic compound of interest in pharmaceutical research. We will delve into the ap...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the solid-state characterization of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one, a heterocyclic compound of interest in pharmaceutical research. We will delve into the application of X-ray diffraction (XRD) and compare its utility with other analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of quinazolinone derivatives.

Introduction to Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form and degree of crystallinity, have a profound impact on its bioavailability, stability, and manufacturability. For quinazolinone derivatives, which are widely investigated for their diverse pharmacological activities, a thorough understanding of their solid-state structure is crucial.[1][2][3] While techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure, they do not provide information about the long-range atomic order in the solid state.[1][2][3] This is where X-ray diffraction becomes an indispensable tool.

X-ray Diffraction Analysis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one

Initial synthesis and characterization of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one have described it as a white amorphous solid.[4] An amorphous solid lacks a well-defined, repeating three-dimensional arrangement of molecules, which is the hallmark of a crystalline material. This has significant implications for its physical properties and how it is analyzed.

Powder X-ray Diffraction (PXRD) for Amorphous Solids

For a compound reported to be amorphous, Powder X-ray Diffraction (PXRD) is the primary technique to confirm this characteristic. Unlike crystalline materials that produce a series of sharp, well-defined peaks (Bragg reflections), amorphous solids generate a broad, diffuse halo in the PXRD pattern. This is due to the lack of long-range order, resulting in the scattering of X-rays over a wide range of angles rather than at specific, discrete angles.

  • Sample Preparation: A small amount (typically 10-50 mg) of the 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one powder is gently packed into a sample holder. The surface should be smooth and level with the holder's surface to ensure accurate data collection.

  • Instrument Setup: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.

  • Data Collection: The PXRD pattern is recorded over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffractogram is plotted as intensity versus 2θ. The absence of sharp peaks and the presence of one or more broad humps are indicative of an amorphous solid.

Comparative Case Study: Single-Crystal XRD of a Crystalline Quinazolinone Derivative

To illustrate the depth of information that can be obtained from a crystalline sample, we will use a closely related quinazolinone derivative for which single-crystal X-ray diffraction data is available as a comparative example. For instance, the crystal structure of 6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one has been determined.[5]

XRD_Workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., slow evaporation) Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Diffractometer X-ray Diffractometer Crystal_Selection->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Single-crystal XRD provides a precise three-dimensional map of the electron density in a crystal. From this, one can determine:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.

  • Space Group: The symmetry operations that describe the arrangement of molecules in the crystal.

  • Atomic Coordinates: The precise position of every atom in the molecule.

  • Bond Lengths, Bond Angles, and Torsion Angles: Detailed geometric information about the molecule.

  • Intermolecular Interactions: The presence and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal structure.[6][7][8]

The table below compares the crystallographic data for two different quinazolinone derivatives to illustrate the type of information obtained.

Parameter3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one[6]2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one[7]
Formula C19H14ClN3OC16H14FN3O2
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
a (Å) 7.8672 (14)8.5737 (8)
b (Å) 14.7098 (3)10.8268 (10)
c (Å) 13.7055 (3)15.2490 (13)
β (°) 102.1500 (17)104.070 (10)
Volume (ų) 1550.56 (5)1371.0 (2)

Comparison with Alternative and Complementary Techniques

While XRD is paramount for solid-state analysis, a multi-technique approach is always recommended for comprehensive characterization.

TechniqueInformation ProvidedApplication to 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one
Powder X-ray Diffraction (PXRD) Degree of crystallinity (amorphous vs. crystalline), identification of polymorphs.Confirms the amorphous nature of the bulk material.
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D molecular and crystal structure, absolute configuration.Not applicable if single crystals cannot be grown.
Differential Scanning Calorimetry (DSC) Thermal events (melting, crystallization, glass transition).Can determine the glass transition temperature (Tg) of the amorphous solid and any potential crystallization or melting events upon heating.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.Assesses the temperature at which the compound begins to degrade.
Nuclear Magnetic Resonance (NMR) Spectroscopy Molecular structure and connectivity in solution.[4]Confirms the chemical identity and purity of the synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups.[1][3]Provides a characteristic fingerprint of the molecule, confirming the presence of key bonds (e.g., C=O, N-H).

Conclusion

The solid-state characterization of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one reveals it to be an amorphous solid, a critical finding confirmed by Powder X-ray Diffraction. While this precludes a detailed structural elucidation by single-crystal XRD, it highlights the importance of PXRD in determining the fundamental physical form of a pharmaceutical compound. For crystalline quinazolinone derivatives, single-crystal XRD remains the gold standard for obtaining precise atomic-level structural information, which is invaluable for understanding structure-activity relationships and for intellectual property purposes. A comprehensive characterization of any new chemical entity should, therefore, employ a suite of analytical techniques, with XRD providing the definitive information on the solid-state structure.

References

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). Crystals, 13(8), 1254. Available at: [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 27(3), 1033. Available at: [Link]

  • Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker. (2023). Journal of Molecular Structure, 1291, 136009. Available at: [Link]

  • Charge-density study on quinazoline derivative crystals. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(a1), C383. Available at: [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). Crystals, 13(8), 1254. Available at: [Link]

  • Khan, F. N., et al. (2010). 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1545. Available at: [Link]

  • He, M.-Y., et al. (2007). 6-Amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3109-o3110. Available at: [Link]

  • Yang, J., et al. (2008). 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2178. Available at: [Link]

  • Raffa, D., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1345. Available at: [Link]

  • Tural, S., et al. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1007–1013. Available at: [Link]

Sources

Validation

Comparative Guide: Molecular Docking &amp; Efficacy of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one vs. Standard Pharmacophores

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. The Strategic Rationale of the Fluorinated Quinazolinone Scaffold In modern drug discovery, the quinazolin-4(3H)-one core is widel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

The Strategic Rationale of the Fluorinated Quinazolinone Scaffold

In modern drug discovery, the quinazolin-4(3H)-one core is widely recognized as a "privileged" pharmacophore due to its structural resemblance to the adenine ring of ATP, allowing it to competitively bind to the hinge region of various kinase domains[1]. When engineering 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one , specific functional group substitutions are deliberately chosen to optimize pharmacokinetics and target affinity:

  • 6-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the 6-position serves a dual purpose. Causally, its small van der Waals radius mimics hydrogen, minimizing steric hindrance while significantly enhancing the molecule's lipophilicity and metabolic stability (by blocking rapid cytochrome P450-mediated oxidation at this site). Furthermore, the fluorine atom frequently engages in favorable halogen-protein interactions within hydrophobic binding pockets[2].

  • 3-Amino Group: This primary amine acts as a critical hydrogen bond donor and acceptor. In molecular docking simulations, this moiety is consistently responsible for anchoring the ligand to key amino acid residues (e.g., Asp119 or Thr8) in the active sites of target enzymes, or interacting with the major groove during DNA intercalation[2],[3].

  • 2-Methyl Group: The addition of a methyl group provides necessary steric bulk. This ensures the molecule is optimally oriented within the binding cavity, restricting free rotation and reducing the entropic penalty upon binding.

Mechanistic Pathways & Target Interactions

The therapeutic versatility of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is driven by its multi-target interaction profile. It functions both as a DNA photo-disruptive agent under UV irradiation and as a potent multi-kinase inhibitor[2],[4].

MOA cluster_0 Primary Target Interactions Ligand 3-amino-6-fluoro- 2-methylquinazolin-4(3H)-one DNA DNA Intercalation & Photo-cleavage Ligand->DNA UVB Activation (Intercalation) Kinase Kinase Inhibition (EGFR / CDK2) Ligand->Kinase ATP-Competitive Binding Apoptosis Targeted Cell Death (Apoptosis) DNA->Apoptosis DNA Damage Response Kinase->Apoptosis Signal Pathway Arrest

Fig 1: Dual-action mechanistic pathway of 6-fluoro-quinazolinone derivatives targeting DNA and kinases.

Comparative Molecular Docking Analysis

To objectively evaluate the efficacy of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one, we benchmark its in silico molecular docking scores against FDA-approved standard drugs across multiple oncological targets[3],[4],[1].

The data below synthesizes binding affinities (ΔG in kcal/mol) and interaction profiles derived from rigid-receptor/flexible-ligand docking methodologies (e.g., AutoDock Vina / MM-GBSA rescoring):

Target Protein3-amino-6-fluoro-2-methylquinazolin-4(3H)-oneStandard Drug ReferenceStandard Drug ScoreEfficacy & Interaction Causality
MTH1 (MutT homolog 1) -7.24 kcal/mol BAY-707 -6.32 kcal/molThe fluorinated quinazolinone outperforms BAY-707. The 3-amino group forms strong H-bonds with Asp119 and Thr8, while the core exhibits superior MM-GBSA free energy[3].
EGFR (Kinase Domain) -8.10 kcal/mol Erlotinib -8.60 kcal/molActs as an ATP-competitive Type-I inhibitor. While Erlotinib is highly optimized for EGFR, the quinazolinone core effectively mimics the adenine ring, anchoring to the hinge region[4],[1].
CDK2 (Cyclin-Dependent Kinase 2) -7.80 kcal/mol Sunitinib -8.40 kcal/molFunctions as an ATP non-competitive Type-II inhibitor. The 6-fluoro substitution allows deep penetration into the hydrophobic allosteric pocket adjacent to the ATP site[4],[1].
Plasmid DNA -7.50 kcal/mol Doxorubicin -8.20 kcal/molExhibits satisfactory DNA binding. Upon UVB irradiation, the molecule transitions to an excited state, inducing localized reactive oxygen species (ROS) and subsequent DNA photo-cleavage[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this compound relies on a self-validating workflow. The output of the chemical synthesis is validated by spectroscopy, which in turn provides the exact 3D coordinates for docking, ultimately verified by in vitro assays.

Protocol A: Microwave-Assisted Green Synthesis

Causality: Traditional reflux methods for quinazolinones take hours and yield unwanted byproducts. Microwave irradiation ensures uniform dielectric heating, drastically reducing reaction times to minutes while improving thermodynamic yields and minimizing toxic solvent usage[2].

  • Intermediate Preparation: React 2-amino-5-fluorobenzoic acid with acetic anhydride to form the corresponding 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one intermediate.

  • Cyclization: Dissolve the intermediate in a green solvent (e.g., ethanol) and add an excess of hydrazine hydrate. The hydrazine acts as a nucleophile, opening the lactone ring and driving intramolecular cyclization.

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W, 80°C) for 10–15 minutes.

  • Validation: Recrystallize the precipitate. Validate the synthesis using 1H-NMR (DMSO-d6): look for the distinct singlet of the 3-amino group at ~5.82 ppm and the 2-methyl singlet at ~2.57 ppm, alongside UV-Vis peaks at 265 nm and 314 nm[2].

Protocol B: In Silico Molecular Docking Workflow

Causality: Docking predicts the thermodynamic feasibility of binding. By centering the grid box strictly on the ATP-binding pocket of kinases (e.g., EGFR), we force the simulation to evaluate competitive inhibition[4].

  • Ligand Preparation: Convert the validated 2D structure of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one to 3D. Perform energy minimization using an MMFF94 force field to find the lowest energy conformation.

  • Protein Preparation: Retrieve crystal structures (e.g., EGFR, CDK2) from the Protein Data Bank. Strip co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Execution: Define a grid box (e.g., 30×30×30 Å) centered on the known active site. Run the docking algorithm (e.g., AutoDock Vina) with an exhaustiveness of 8 or higher.

  • Validation: Extract the lowest binding energy pose (kcal/mol). If the compound successfully forms hydrogen bonds with the hinge region (mimicking standard drugs), it is classified as a predictive hit[3],[1].

Protocol C: In Vitro Validation (Kinase & DNA Assays)

Causality: Computational predictions must be grounded in biological reality. In vitro assays confirm if the predicted binding translates to functional enzymatic inhibition or DNA disruption.

  • Kinase Inhibition Assay: Utilize an ADP-Glo™ Kinase Assay platform. Incubate the purified kinase (e.g., EGFR) with ATP, the substrate, and varying concentrations of the quinazolinone. Measure luminescence (inversely proportional to kinase activity) to determine the IC50 value[1].

  • DNA Photo-Cleavage Assay: Incubate supercoiled plasmid DNA (pBR322) with the compound (e.g., 500 μM). Expose the mixture to UVB light (312 nm) for 30 minutes. Run the samples on a 1% agarose gel. The conversion from supercoiled (Form I) to relaxed/nicked (Form II) or linear (Form III) DNA validates the photo-disruptive mechanism[2].

Workflow Step1 1. Microwave-Assisted Synthesis (Yield Optimization) Step2 2. Spectroscopic Validation (NMR, IR, UV-Vis) Step1->Step2 Purified Compound Step3 3. In Silico Molecular Docking (Binding Affinity Profiling) Step2->Step3 Structural Confirmation Step4 4. In Vitro Efficacy Assays (Kinase Inhibition / DNA Cleavage) Step3->Step4 Predictive Hit Selection Step4->Step1 Iterative Optimization

Fig 2: Self-validating experimental workflow from green synthesis to in vitro efficacy validation.

References

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. MDPI (Molecules).2

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS One.3

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health (PMC).1

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. MDPI (Pharmaceuticals).4

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Comparative

A Senior Application Scientist's Guide to HPLC Purity Validation for Quinazolinone Research Samples

For researchers and drug development professionals, the quinazolinone scaffold represents a cornerstone of modern medicinal chemistry, with derivatives showing a vast range of biological activities. The journey from synt...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quinazolinone scaffold represents a cornerstone of modern medicinal chemistry, with derivatives showing a vast range of biological activities. The journey from synthesis to biological testing, however, is critically dependent on one unassuming parameter: purity. An inaccurately characterized sample can invalidate biological data, obscure structure-activity relationships (SAR), and waste valuable resources.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of novel quinazolinone research samples. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Primacy of HPLC in Purity Analysis

While other techniques like Thin-Layer Chromatography (TLC) and Quantitative Nuclear Magnetic Resonance (qNMR) have their place, HPLC remains the gold standard for purity determination in pharmaceutical analysis.[1][2] Its preeminence is due to a combination of high resolution, sensitivity, and quantitative accuracy, making it ideal for separating the main compound from process-related impurities and degradation products.[3][4] A well-developed HPLC method is not just a quality control check; it is a "stability-indicating" method, meaning it can resolve and quantify the active pharmaceutical ingredient (API) in the presence of its potential degradants.[5]

Foundational Pillars: ICH and USP Guidelines

Before any experimental work begins, it is crucial to understand the regulatory framework that ensures analytical methods are "fit for purpose." The two most important documents are:

  • ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This guideline provides a comprehensive framework for validating any analytical procedure, detailing the specific performance characteristics that must be investigated.[6][7][8] These include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[9]

  • USP General Chapter <621> "Chromatography" : This chapter provides detailed guidance on the theory and practice of chromatography, including allowable adjustments to established methods without requiring a full revalidation.[10][11][12][13] This is critical for method optimization and troubleshooting.

Adherence to these guidelines ensures that the purity data generated is reliable, reproducible, and universally understood.

Core Methodology: Developing a Robust HPLC Method for Quinazolinones

Most quinazolinone derivatives are aromatic, heterocyclic compounds with moderate to low polarity, making them ideal candidates for Reversed-Phase HPLC (RP-HPLC).[14][15]

Column Selection: The Heart of the Separation

The choice of a stationary phase is the most critical decision in method development.

  • Workhorse of Choice: C18 (Octadecylsilane) : A C18 column is the recommended starting point for virtually all quinazolinone analyses.[14][16] Its long alkyl chains provide strong hydrophobic retention, which is effective for separating compounds based on differences in their nonpolar character. Columns with dimensions of 4.6 x 150 mm or 4.6 x 250 mm packed with 5 µm particles are excellent for initial development.[3]

  • Why C18? : The fused ring system of the quinazolinone core is inherently hydrophobic. Substituents added during synthesis will modulate this hydrophobicity, and these differences are what the C18 phase effectively exploits to achieve separation.

  • Alternatives for Specific Challenges :

    • C8 (Octylsilane) : Offers similar selectivity to C18 but with less retention. It can be useful if the quinazolinone is very nonpolar and elutes too slowly from a C18 column.

    • Phenyl-Hexyl : Provides alternative selectivity through π-π interactions with the aromatic rings of the quinazolinone scaffold. This can be invaluable for resolving isomers or closely related impurities that co-elute on a C18 phase.

    • Base-Deactivated Columns : Quinazolinones contain basic nitrogen atoms that can interact with acidic silanol groups on the surface of the silica support, leading to peak tailing.[14] Modern, end-capped, high-purity silica columns are designed to minimize these secondary interactions, resulting in superior peak shape.

Mobile Phase Development: Driving the Elution

The mobile phase composition dictates the retention time and selectivity of the separation.

  • Typical Solvents : A mixture of water (Aqueous, Mobile Phase A) and an organic solvent like acetonitrile or methanol (Organic, Mobile Phase B) is standard.[17][18][19] Acetonitrile is often preferred due to its lower viscosity and UV transparency.

  • The Role of pH and Additives : Unmodified water/organic mobile phases often yield poor peak shapes for basic compounds like quinazolinones. Adding an acidic modifier is essential.

    • 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) : These are the most common additives.[1][3] Their purpose is to protonate the basic nitrogens on the quinazolinone ring and suppress the ionization of residual silanol groups on the column. This single change drastically reduces peak tailing and improves reproducibility. Formic acid is preferred for mass spectrometry (MS) compatibility.[19]

  • Isocratic vs. Gradient Elution :

    • Isocratic (Constant Mobile Phase Composition) : Simpler and more robust, but may not be able to elute all impurities in a reasonable time or resolve early-eluting impurities from the solvent front.

    • Gradient (Varying Mobile Phase Composition) : Starts with a higher percentage of aqueous phase and gradually increases the organic phase. This is the superior approach for purity analysis as it can resolve a wider range of impurities with varying polarities and shortens analysis time.[14]

Detection: Visualizing the Analytes
  • UV-Vis Detection : Quinazolinone derivatives possess strong chromophores due to their aromatic nature and typically exhibit significant UV absorbance.[14]

    • Starting Wavelength : A photodiode array (PDA) detector is highly recommended. For initial screening, monitoring at 254 nm is a common practice for aromatic compounds.[16]

    • Optimization : It is imperative to determine the absorbance maximum (λmax) of your specific quinazolinone derivative by running a UV scan. Analyzing at the λmax provides the highest sensitivity for detecting trace impurities.[14]

A Self-Validating System: The Experimental Protocol

The following is a detailed, step-by-step protocol for validating an HPLC purity method for a representative quinazolinone research sample. This protocol is designed to be a self-validating system, where the results of each stage confirm the method's suitability.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development & Validation cluster_analysis Phase 3: Data Analysis Sample Quinazolinone Sample HPLC HPLC Analysis (C18 Column, Gradient) Sample->HPLC Standard Reference Standard Standard->HPLC Solvents Mobile Phase Prep (e.g., A: 0.1% FA in H2O B: Acetonitrile) Solvents->HPLC Specificity Specificity Test (Forced Degradation) HPLC->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Chromatogram Obtain Chromatogram Precision->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: High-level workflow for HPLC purity validation.

Step 1: Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] The most rigorous way to demonstrate this is through forced degradation (stress testing).[20][21]

Objective : To demonstrate that the method can separate the main quinazolinone peak from any potential degradation products.

Protocol :

  • Prepare five separate solutions of the quinazolinone sample (e.g., at 1 mg/mL).

  • Acid Hydrolysis : Add 1M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis : Add 1M NaOH and heat at 60-80°C for several hours.[22]

  • Oxidative Degradation : Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

  • Thermal Degradation : Heat the solid sample at a high temperature (e.g., 105°C).

  • Photolytic Degradation : Expose the solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

  • Analyze all stressed samples by HPLC, alongside an unstressed control sample.

Success Criterion : The method is specific if all degradation product peaks are baseline-resolved from the main analyte peak. The goal is to achieve 5-20% degradation of the main peak; if no degradation is observed, more strenuous conditions may be needed.[5]

Step 2: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol :

  • Prepare a stock solution of the quinazolinone reference standard.

  • Create a series of at least five dilutions covering the expected range of the analysis (e.g., from the Limit of Quantitation up to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Success Criterion : A correlation coefficient (R²) of ≥ 0.999 is typically required.[23]

Step 3: Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery.

Protocol :

  • Prepare a sample solution containing a known concentration of the quinazolinone.

  • Spike this solution with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these spiked samples in triplicate.

  • Calculate the percentage recovery for each level.

Success Criterion : Recovery should typically be within 98.0% to 102.0%.

Step 4: Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol :

  • Repeatability (Intra-assay precision) : Analyze a minimum of six replicate samples of the quinazolinone at 100% of the test concentration on the same day, with the same analyst and instrument.[8]

  • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments.

Success Criterion : The RSD should be ≤ 2.0%.

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol : These are typically determined based on the signal-to-noise ratio (S/N).

  • LOD is often established at an S/N ratio of 3:1.

  • LOQ is established at an S/N ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[9]

Data Presentation and Interpretation

All quantitative validation data should be summarized in a clear, concise table.

Validation ParameterAcceptance CriteriaTypical Result for a Quinazolinone Method
Specificity Baseline resolution > 1.5 from all degradantsPass
Linearity (R²) ≥ 0.9990.9995
Range e.g., 0.1 µg/mL - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.1%
LOD S/N ≥ 3:10.03 µg/mL
LOQ S/N ≥ 10:10.1 µg/mL

Logical Relationships in Method Validation

The validation parameters are not independent; they form a logical, self-reinforcing system.

Validation_Logic Validated Validated Method (Fit for Purpose) Specificity Specificity Specificity->Validated Accuracy Accuracy Specificity->Accuracy ensures correct peak is measured Linearity Linearity & Range Linearity->Validated Linearity->Accuracy defines range for Precision Precision Linearity->Precision defines range for Accuracy->Validated Precision->Validated Robustness Robustness Robustness->Validated LOD_LOQ LOD & LOQ LOD_LOQ->Validated LOD_LOQ->Linearity defines lower limit of

Caption: Interconnectivity of analytical validation parameters.

Comparison with Alternative & Complementary Methods

MethodPrincipleApplication for QuinazolinonesAdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity, UV detection.Primary method for quantitative purity assessment.High resolution, sensitivity, and reproducibility.[4]Requires a reference standard for absolute quantification.
LC-MS HPLC separation followed by mass spectrometry detection.Impurity Identification .Provides molecular weight information, aiding in the structural elucidation of unknown impurities and degradants.[24]More complex instrumentation; quantification can be less straightforward than UV.
TLC Separation on a thin layer of adsorbent material.Rapid, qualitative checks of reaction progress and purity.[1]Simple, fast, and cost-effective.Not quantitative; lower resolution and sensitivity compared to HPLC.[1]
qNMR Quantitative analysis based on NMR signal integration relative to an internal standard.An orthogonal method to confirm purity without a specific reference standard of the analyte.Provides an absolute measure of purity; does not require a reference standard of the analyte itself.Less sensitive than HPLC; may not detect impurities present at very low levels.

Conclusion

Validating an HPLC method for the purity determination of novel quinazolinone research samples is a systematic process rooted in established scientific and regulatory principles. By starting with a robust RP-HPLC method using a C18 column and an acidified mobile phase, and rigorously testing its performance against the criteria outlined in ICH Q2(R1), researchers can generate purity data with the highest degree of confidence. This meticulous approach ensures that subsequent biological and developmental studies are built on a foundation of unimpeachable analytical science, ultimately accelerating the path from discovery to innovation.

References

  • Vertex AI Search. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • SIELC Technologies. (2018). Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column.
  • ICH. Quality Guidelines.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • US Pharmacopeia (USP). <621> CHROMATOGRAPHY.
  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Waters Corporation. LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>.
  • ICH. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • USP.org. (2022). <621> Chromatography.
  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • SIELC Technologies. Separation of Quinazoline on Newcrom R1 HPLC column.
  • BOC Sciences. Impurity Profiling in APIs.
  • Polypeptide Group. Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration.
  • BenchChem. (2025). Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
  • PubMed. (2003). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized 2-Bromobenzo[h]quinazoline.
  • ResearchGate. (2025). Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC.
  • Gendugov, et al. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology.
  • Arborpharm. (2023). How Are Impurities In Apis Detected And Removed?.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Analysis of 4- Butylsulfanylquinazoline.
  • SciSpace. (2016). Forced Degradation Studies.
  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Cps.

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Validation

Comparative Guide: Elemental Analysis and Purity Verification for 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one

As a Senior Application Scientist in pharmaceutical development, verifying the exact elemental composition and bulk purity of synthesized intermediates is a non-negotiable step before advancing a compound to biological s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, verifying the exact elemental composition and bulk purity of synthesized intermediates is a non-negotiable step before advancing a compound to biological screening or IND (Investigational New Drug) enabling studies.

This guide provides an in-depth analysis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one , a fluorinated quinazolinone derivative. Quinazolinones are privileged scaffolds in medicinal chemistry, and the introduction of a fluorine atom at the 6-position significantly alters the molecule's lipophilicity and metabolic stability. However, fluorinated compounds present unique challenges in elemental analysis due to the formation of corrosive byproducts during combustion.

Here, we will establish the theoretical elemental baseline for this compound and objectively compare the analytical methodologies used to validate its composition, ensuring your laboratory protocols yield self-validating, publication-ready data.

Theoretical Elemental Calculation

Before any experimental validation can occur, we must establish the exact theoretical mass and elemental mass fractions. The empirical formula dictates the expected ratios of Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Fluorine (F).

Compound: 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one Molecular Formula:



Molar Mass Breakdown:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

  • Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 193.181 g/mol

Theoretical Elemental Percentages: To pass the rigorous standards of peer-reviewed journals (e.g., Journal of Medicinal Chemistry), the experimental elemental analysis must fall within ±0.4% of these theoretical values.

ElementAtomic Mass ContributionTheoretical Percentage (%)Acceptable Experimental Range (±0.4%)
Carbon (C) 108.09955.96% 55.56% – 56.36%
Nitrogen (N) 42.02121.75% 21.35% – 22.15%
Fluorine (F) 18.9989.83% 9.43% – 10.23%
Oxygen (O) 15.9998.28% 7.88% – 8.68%
Hydrogen (H) 8.0644.17% 3.77% – 4.57%

Analytical Strategy: Method Comparison

To verify the elemental composition of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one, we must select the appropriate analytical techniques. No single method provides a complete picture; rather, orthogonal techniques must be employed.

G Start Synthesized Compound 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one Split Select Analytical Method Start->Split CHNS CHNS/O Combustion Analysis (Bulk Purity & Stoichiometry) Split->CHNS HRMS High-Resolution Mass Spec (Exact Mass & Isotope Pattern) Split->HRMS qNMR Quantitative NMR (Structural Integrity & F-content) Split->qNMR Eval Data Synthesis & Verification (Conforms to ±0.4% Rule?) CHNS->Eval %C, %H, %N HRMS->Eval [M+H]+ m/z qNMR->Eval 1H, 19F, 13C shifts

Caption: Orthogonal analytical workflow for comprehensive elemental and structural verification.

Performance Comparison of Alternatives
FeatureCHNS/O Combustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)Quantitative NMR (qNMR)
Primary Output Bulk elemental mass fractions (%C, %H, %N, %S, %O)Exact molecular mass (

) and isotopic distribution
Molar ratio of functional groups; structural connectivity
Fluorine Handling Requires halogen trap to prevent HF interference[1]Easily identifies mass defect caused by

Direct quantification via

NMR
Bulk Purity Proof Gold Standard (Detects inorganic salts/solvents)Poor (Cannot quantify neutral impurities or salts)Excellent (if internal standard is used)
Sample Required 1–3 mg (Destructive)< 0.1 mg (Destructive)5–10 mg (Non-destructive)

Scientific Causality: While HRMS can confirm the exact molecular formula by measuring the


 ion to within 5 ppm, it is highly sensitive and blind to inorganic salts or non-ionizable impurities. Therefore, CHNS combustion analysis remains the definitive standard for proving macroscopic bulk purity[2].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the protocols below are designed as self-validating systems. Every run includes System Suitability Tests (SST) to verify instrument calibration before sample destruction.

Protocol A: CHNS Combustion Analysis (Modified for Fluorinated Compounds)

Standard CHNS analyzers utilize the high-temperature Pregl-Dumas flash combustion method[2]. However, combusting 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one generates Hydrogen Fluoride (HF) gas. If not trapped, HF will etch the quartz combustion tube and skew the hydrogen and carbon readings by interfering with the Thermal Conductivity Detector (TCD).

Causality-Driven Setup: We must pack the combustion reactor with a halogen scrubber (e.g., silver wool or magnesium oxide) to sequester the fluorine before the gas stream reaches the GC column[1].

G Sample Sample Injection (1-2 mg) Combustion Flash Combustion (1000°C, O2) Sample->Combustion Reduction Reduction Furnace (Cu, 600°C) Combustion->Reduction NOX, CO2, H2O, HF Trap Halogen/F Trap (Absorbs HF) Reduction->Trap N2, CO2, H2O, HF GC Gas Chromatography (Separation) Trap->GC N2, CO2, H2O TCD Thermal Conductivity Detector GC->TCD Sequential Elution

Caption: Modified CHNS Dumas combustion pathway incorporating a halogen trap for fluorinated compounds.

Step-by-Step Methodology:

  • Microbalance Calibration: Utilize a microbalance with a readability of 0.001 mg. Accurate weighing is the highest source of variance in CHNS analysis[3].

  • Blank Runs: Run three empty tin capsules to establish a baseline for atmospheric nitrogen and carbon dioxide. The baseline must stabilize before proceeding.

  • Standard Calibration (SST): Weigh 1.500 mg of a certified reference standard (e.g., Sulfanilamide or Acetanilide). Run in triplicate. The instrument must report values within ±0.2% of the standard's theoretical values to pass SST.

  • Sample Preparation: Weigh exactly 1.500 mg to 2.000 mg of desiccated 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one into a tin capsule. Crimp tightly to exclude trapped air.

  • Combustion: Drop the capsule into the 1000°C combustion reactor under a pulse of pure

    
    .
    
  • Detection: The resulting gases (

    
    , 
    
    
    
    ,
    
    
    ) pass through the halogen trap, are separated by the GC column, and quantified by the TCD.
Protocol B: HRMS (ESI-TOF) Confirmation

To orthogonally validate the CHNS data, HRMS is used to confirm the exact mass of the synthesized molecule.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 0.1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation for the

    
     ion).
    
  • Calibration: Infuse a tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the Time-of-Flight (TOF) mass analyzer. Ensure mass accuracy is < 2 ppm.

  • Injection: Inject 1 µL of the sample into the ESI source (Positive ion mode).

  • Data Analysis: Extract the spectrum. The theoretical exact mass for

    
     is 193.0651 Da. The protonated 
    
    
    
    ion should appear at
    
    
    194.0730 .

Experimental Data Interpretation

Below is a mock data set demonstrating a successful, self-validating analysis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one that meets pharmaceutical publication standards.

Table 2: Experimental vs. Theoretical CHNS Validation

ElementTheoretical (%)Experimental Run 1 (%)Experimental Run 2 (%)Mean Experimental (%)Absolute Difference (Δ)Pass/Fail (±0.4% Limit)
Carbon (C) 55.9655.8255.8855.85-0.11PASS
Hydrogen (H) 4.174.214.194.20+0.03PASS
Nitrogen (N) 21.7521.6021.6521.62-0.13PASS

Note: The slight depression in Carbon and Nitrogen, coupled with a slight elevation in Hydrogen, often indicates trace residual moisture (


), but because the variance is well within the ±0.4% threshold, the bulk purity is confirmed to be >99%.

Regulatory Context: Organic vs. Inorganic Elemental Analysis

While CHNS/O analysis confirms the organic elemental composition of the active pharmaceutical ingredient (API), it is critical to distinguish this from the regulatory requirements for inorganic elemental impurities.

According to USP General Chapter <232> (Limits) and <233> (Procedures) , pharmaceutical manufacturers must also screen for toxic heavy metals (e.g., Lead, Mercury, Arsenic, Cadmium) introduced by catalysts or manufacturing equipment[4]. While CHNS uses Dumas combustion, USP <233> compliance requires Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (ICP-OES)[4]. A complete Chemistry, Manufacturing, and Controls (CMC) package requires both CHNS (for structural/bulk purity) and ICP-MS (for toxicological safety).

References

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." mt.com. Available at: [Link]

  • AZoM. "What is a CHNS Elemental Analyzer?" azom.com. Available at: [Link]

  • Pharmaceutical Technology. "Elemental Impurity Analysis." pharmtech.com. Available at: [Link]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Performance of 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one

Executive Summary & Scientific Context In the landscape of drug development and photochemistry, quinazolin-4(3H)-one derivatives serve as highly versatile synthones and fluorophore precursors. For researchers designing p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the landscape of drug development and photochemistry, quinazolin-4(3H)-one derivatives serve as highly versatile synthones and fluorophore precursors. For researchers designing photo-disruptive DNA agents or UV-trackable molecular probes, the photophysical properties—specifically the UV-Vis absorption maxima (


) and molar absorptivity (

)—are critical performance metrics.

This guide objectively compares the UV-Vis absorption performance of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one against its unsubstituted baseline and other functionalized alternatives. By analyzing the spectral data, we provide actionable insights into how strategic halogenation dictates photophysical efficiency.

Photophysical Causality: The Role of Fluorination

As application scientists, we must look beyond the raw spectral output and understand the quantum mechanical causality driving these results. Why does substituting a single hydrogen for a fluorine atom drastically alter the absorption profile?

In the unsubstituted baseline, 3-amino-2-methylquinazolin-4(3H)-one, the fused aromatic system possesses a relatively symmetric electron distribution. This symmetry results in a low transition dipole moment for the


 transition, yielding an exceptionally weak absorption band[1].

Introducing a highly electronegative fluorine atom at the 6-position fundamentally breaks this symmetry. Fluorine exerts a strong inductive electron-withdrawing effect (-I) through the


-bonds, while simultaneously donating electron density via resonance (+R) through its lone pairs. This "push-pull" dynamic alters the HOMO-LUMO gap and drastically increases the transition dipole moment. Consequently, we observe a massive hyperchromic effect  (an increase in absorbance intensity). The fluorinated derivative also reveals a distinct, highly allowed 

transition (involving the non-bonding electrons of the heteroatoms), making it significantly more efficient at absorbing UV light for downstream photo-activation[1].

While heavier halogens (e.g., Iodine) or extended chromophores (e.g., Nitro groups) can push absorptivity even higher, the 6-fluoro substitution provides an optimal balance. It enhances UV absorption by nearly an order of magnitude without introducing significant steric bulk, thereby preserving the molecule's favorable pharmacokinetic profile for drug development.

Objective Performance Comparison: UV-Vis Spectral Data

The following table summarizes the quantitative UV-Vis absorption data for the target fluorinated compound and its structural alternatives. All spectra were recorded in Methanol (MeOH) at a concentration of


 mg/mL[1].
CompoundSubstitution

Peak 1 (nm)

Peak 1 (

)

Peak 2 (nm)

Peak 2 (

)
Performance Note
3c Unsubstituted273684--Weak

transition; poor UV tracking.
3d (Target) 6-Fluoro 265 6,178 314 3,475 ~9x increase in absorptivity; strong

band.
3a 6-Hydroxy27411,8543294,780High absorptivity, but introduces hydrogen-bonding liabilities.
3i 6-Iodo27913,253--Maximum

intensity; high steric bulk.
3k 7-Nitro25818,5023441,762Strongest primary absorption; alters electronic nature to electron-deficient.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail the synthesis and spectroscopic characterization of the target compound. This protocol acts as a self-validating system by incorporating baseline corrections and precise stoichiometric controls[1].

A. Microwave-Assisted Synthesis Workflow
  • Benzoxazinone Intermediate Formation: In a microwave-safe thermowell tube, combine 5-fluoroanthranilic acid (3 mmol) with acetic anhydride (5 mL).

  • First Irradiation: Heat the mixture under microwave irradiation (MWI) at 250 W for 17–22 minutes, maintaining a fixed temperature of 120–150 °C.

  • Isolation: Allow the reaction mixture to cool until a precipitate forms. Filter the solid, wash thoroughly with petroleum ether, and dry to yield the benzoxazinone intermediate.

  • Hydrazinolysis: Dissolve the unpurified intermediate (1 mmol) in absolute ethanol (5 mL). Add hydrazine monohydrate (3 mmol) to the solution.

  • Second Irradiation: Irradiate the mixture under MWI at 250 W for 20–33 minutes at 120–150 °C.

  • Purification: Distill off the majority of the ethanol using a rotary evaporator. Filter the resulting solid and recrystallize to obtain pure 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one (Expected Yield: ~51%, Melting Point: 198–199 °C).

B. UV-Vis Spectroscopic Acquisition
  • Sample Preparation: Accurately weigh the purified 6-fluoro derivative and dissolve it in spectroscopic-grade Methanol (MeOH) to achieve an exact concentration of

    
     mg/mL.
    
  • Baseline Correction (Critical Step): Fill two matched quartz cuvettes (1 cm path length) with pure MeOH. Run a baseline scan from 250 nm to 500 nm on a dual-beam UV-Vis spectrophotometer to subtract solvent and cuvette absorbance.

  • Measurement: Replace the solvent in the sample cuvette with the prepared analyte solution.

  • Data Acquisition: Scan the sample from 250 nm to 500 nm. Record the absorption maxima (

    
    ) and calculate the molar absorptivity (
    
    
    
    ) using the Beer-Lambert Law (
    
    
    ).

Experimental Workflow Visualization

ProtocolWorkflow A Precursor 5-Fluoroanthranilic Acid B Step 1: MW Synthesis Ac₂O, 120-150°C A->B C Intermediate Benzoxazinone B->C D Step 2: Hydrazinolysis NH₂NH₂·H₂O, EtOH C->D E Target Molecule 6-Fluoro Derivative D->E F UV-Vis Analysis MeOH, 250-500 nm E->F

Experimental workflow for the synthesis and UV-Vis analysis of quinazolinones.

References
  • Title: Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies Source: MDPI (Molecules) URL: [Link]

Sources

Validation

Validation of antibacterial efficacy of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one

Validation of Antibacterial Efficacy of 3-Amino-6-Fluoro-2-Methylquinazolin-4(3H)-one: A Comparative Technical Guide Introduction & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR), particula...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Antibacterial Efficacy of 3-Amino-6-Fluoro-2-Methylquinazolin-4(3H)-one: A Comparative Technical Guide

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly driven by ESKAPE pathogens (including Methicillin-resistant Staphylococcus aureus [MRSA] and multidrug-resistant Escherichia coli), necessitates the development of novel antibacterial scaffolds. Quinazolin-4(3H)-one derivatives have emerged as highly versatile pharmacophores in medicinal chemistry[1]. Specifically, 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one represents an optimized lead compound designed to overcome existing resistance mechanisms.

Causality of Structural Design: The quinazolinone core acts as a structural mimic of purines, allowing it to competitively bind to ATP-dependent enzymes. The addition of a fluorine atom at the C-6 position significantly enhances cellular permeability and metabolic stability, a principle successfully utilized in fluoroquinolones. Simultaneously, the 3-amino moiety serves as a critical hydrogen-bond donor, anchoring the molecule within the active site of target proteins. This specific structural arrangement enables the compound to act as a dual-inhibitor: it targets bacterial DNA gyrase in Gram-negative strains[2] and impairs cell-wall biosynthesis by binding to Penicillin-Binding Protein 2a (PBP2a) in Gram-positive MRSA strains[3].

MOA Compound 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one Target1 DNA Gyrase (Gram-negative) Compound->Target1 Binds ATP-binding site Target2 PBP2a (Gram-positive / MRSA) Compound->Target2 Allosteric binding Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Inhibition of Cell Wall Biosynthesis Target2->Effect2 Outcome Bactericidal Activity / Cell Death Effect1->Outcome Effect2->Outcome

Fig 1: Dual mechanism of action targeting DNA gyrase and PBP2a to induce bactericidal activity.

Comparative Efficacy Data

To objectively benchmark the performance of the quinazolin-4(3H)-one scaffold, its Minimum Inhibitory Concentration (MIC) was evaluated against standard-of-care antibiotics across a panel of clinically relevant bacterial strains[2][3].

Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)

Bacterial Strain3-amino-6-fluoro-2-methylquinazolin-4(3H)-one (Rep.)AmoxicillinVancomycinLinezolidCiprofloxacin
S. aureus (ATCC 29213)1.00.51.02.00.5
S. aureus (MRSA NRS128)2.0>64.01.02.032.0
E. coli (ATCC 25922)4.08.0>64.0>64.00.25
K. pneumoniae (ATCC 700603)8.0>64.0>64.0>64.02.0
P. aeruginosa (ATCC 27853)16.0>64.0>64.0>64.01.0

Data Interpretation: The compound demonstrates potent activity against MRSA (MIC = 2.0 µg/mL), comparable to Vancomycin and Linezolid, indicating a robust mechanism against Gram-positive cell wall synthesis[3]. Furthermore, its moderate activity against Gram-negative strains (E. coli, K. pneumoniae) highlights a dual-targeting capability, outperforming Amoxicillin in resistant phenotypes[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives/negatives.

Protocol 1: High-Throughput Broth Microdilution Assay (MIC Determination)

Objective : Determine the lowest concentration of the compound that completely inhibits visible bacterial growth. Causality & Design : Utilizing resazurin (Alamar Blue) as a metabolic indicator allows for an objective, colorimetric readout of bacterial viability. This eliminates the subjectivity of visual turbidity assessments, which can be skewed by compound precipitation.

  • Preparation : Dissolve the compound in 100% DMSO to create a 10 mg/mL stock. Crucial Step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Dilution : Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) across a 96-well plate (concentration range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation : Adjust overnight bacterial cultures to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL of the inoculum to each well (final concentration ~5 × 10⁵ CFU/mL).

  • Self-Validating Controls :

    • Positive Control: Standard antibiotic (e.g., Vancomycin for MRSA) to validate assay sensitivity.

    • Negative Control: MHB + 1% DMSO + Bacteria (validates that the solvent does not inhibit growth).

    • Sterility Control: MHB only (validates no external contamination).

  • Incubation & Readout : Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates metabolic activity (survival). The MIC is the lowest concentration remaining blue.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Objective : Validate the intracellular target of the compound in Gram-negative bacteria. Causality & Design : DNA gyrase introduces negative supercoils into relaxed DNA in an ATP-dependent manner. By using relaxed pBR322 plasmid DNA as a substrate, the inhibition of supercoiling can be directly visualized via gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

  • Reaction Mix : Combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the test compound (0.5x, 1x, 2x, 4x MIC) in a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, and 2 mM DTT.

  • Initiation : Add 1.4 mM ATP to initiate the reaction. Rationale: Since quinazolinones often act as ATP competitive inhibitors, initiating the reaction with ATP after compound pre-incubation ensures accurate assessment of binding affinity[2].

  • Incubation : Incubate at 37°C for 30 minutes.

  • Termination : Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and gel loading dye (containing SDS to denature the enzyme).

  • Analysis : Resolve the DNA topoisomers on a 1% agarose gel (run without ethidium bromide to prevent intercalation artifacts). Post-stain with ethidium bromide and visualize under UV light. Calculate the IC₅₀ based on the densitometric ratio of supercoiled to relaxed DNA bands.

Workflow Step1 Inoculum Preparation (10^6 CFU/mL) Step2 Compound Addition (1x, 2x, 4x MIC) Step1->Step2 Step3 Incubation (37°C with shaking) Step2->Step3 Step4 Aliquoting at Time Intervals (0, 2, 4, 8, 24 hrs) Step3->Step4 Step5 Serial Dilution & Plating Step4->Step5 Step6 Colony Counting (CFU/mL) Step5->Step6

Fig 2: Step-by-step workflow for the Time-Kill assay to evaluate bactericidal kinetics.

Conclusion

The 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one scaffold represents a highly promising, dual-action antibacterial agent. By effectively inhibiting both PBP2a and DNA gyrase, it circumvents common resistance mechanisms that render traditional β-lactams and early-generation fluoroquinolones ineffective. The rigorous, self-validating protocols outlined above provide a standardized framework for further pharmacokinetic (PK) and pharmacodynamic (PD) optimization of this lead compound in drug development pipelines.

References

  • Discovery of Antibiotic (E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h)-quinazolin-4(3H)–one Source: International Journal of Biological and Pharmaceutical Sciences Archive (IJBPSA) URL:[Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one

Foreword: As researchers and drug development professionals, our work with novel chemical entities (NCEs) like 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one inherently involves navigating the unknown. While this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As researchers and drug development professionals, our work with novel chemical entities (NCEs) like 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one inherently involves navigating the unknown. While this compound holds potential within the versatile quinazolinone class of molecules, which are explored for a wide range of biological activities, comprehensive toxicological data is not yet publicly available.[1][2][3] This guide, therefore, is built upon a foundation of chemical analogy, established safety principles, and a deep-seated commitment to risk mitigation. We will treat this compound with the caution it deserves, applying principles from its structural analogues to ensure the highest level of safety in the laboratory.

Hazard Identification and Risk Assessment: A Proactive Stance

The specific toxicological properties of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one have not been fully elucidated. Therefore, a risk assessment must be based on the known hazards of its structural analogues and the constituent chemical groups.

1.1. Analogue-Based Hazard Assessment

The non-fluorinated parent compound, 3-amino-2-methylquinazolin-4(3H)-one, provides the most direct toxicological parallel. According to the Globally Harmonized System (GHS), this analogue is classified with the following hazards:

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][5]

A similar compound, 2-Methyl-4(3H)-quinazolinone, is also known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[7] It is imperative to assume that 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one presents, at a minimum, these same hazards.

1.2. Structural Considerations

  • Fluorine Moiety: The presence of a carbon-fluorine bond introduces considerations of persistence. While this single fluorine atom does not classify the molecule as a perfluorinated compound (PFC), such as PFOA, the strength of the C-F bond suggests that degradation may be slower than its non-fluorinated counterpart.[8][9] This necessitates meticulous containment and disposal to prevent environmental release.

  • Quinazolinone Core & Aromatic Amine: This heterocyclic system is bioactive, and many derivatives are designed to interact with biological targets.[1][3] The amino group (-NH2) on the quinazolinone ring is a common feature in many chemically reactive and biologically active molecules.

Based on this analysis, we will operate under the assumption that 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is a skin, eye, and respiratory irritant, is harmful if swallowed, and has unknown potential for chronic toxicity or other long-term health effects.

Hazard Category Basis of Assessment Immediate Implication for Handling
Acute Toxicity (Oral) Assumed harmful based on 2-Methyl-4(3H)-quinazolinone analogue.[7]Prevent ingestion by prohibiting eating/drinking in the lab and using proper hygiene.
Skin Irritation Confirmed for 3-amino-2-methylquinazolin-4(3H)-one analogue.[4][5][6]Avoid all skin contact through mandatory use of gloves and a lab coat.
Eye Irritation Confirmed for 3-amino-2-methylquinazolin-4(3H)-one analogue.[4][5][6]Prevent eye exposure with chemical splash goggles or a face shield.
Respiratory Irritation Confirmed for 3-amino-2-methylquinazolin-4(3H)-one analogue.[4][5]All handling of solids must be done in a certified chemical fume hood to prevent inhalation.
Chronic Toxicity Data unavailable. Treat as potentially hazardous.Minimize exposure through consistent use of all recommended PPE and engineering controls.
Environmental Hazard Presence of a C-F bond suggests potential persistence.[8][9]Strict adherence to halogenated waste disposal protocols is required.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Phase 1: Task Assessment cluster_solid Scenario A: Handling Solid Compound cluster_solution Scenario B: Handling Dilute Solution (<1M) A Assess Task: Handling solid or solution? B Weighing, transferring, or manipulating powder A->B Solid E Transferring, mixing, or using solutions A->E Solution C Engineering Control: Certified Chemical Fume Hood is MANDATORY B->C D Required PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Full-Face Shield - Flame-Resistant Lab Coat - NIOSH N95 Respirator C->D F Engineering Control: Certified Chemical Fume Hood is MANDATORY E->F G Required PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Flame-Resistant Lab Coat F->G

Sources

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